molecular formula C18H30O3 B1241146 11-Keto-9(E),12(E)-octadecadienoic acid

11-Keto-9(E),12(E)-octadecadienoic acid

货号: B1241146
分子量: 294.4 g/mol
InChI 键: PQDJTTDGUJFDQI-LCPPQYOVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(9E,12E)-11-Oxo-9,12-octadecadienoic acid is a natural product found in Trichoderma and Plectris with data available.

属性

分子式

C18H30O3

分子量

294.4 g/mol

IUPAC 名称

(9E,12E)-11-oxooctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21)/b14-11+,15-12+

InChI 键

PQDJTTDGUJFDQI-LCPPQYOVSA-N

SMILES

CCCCCC=CC(=O)C=CCCCCCCCC(=O)O

手性 SMILES

CCCCC/C=C/C(=O)/C=C/CCCCCCCC(=O)O

规范 SMILES

CCCCCC=CC(=O)C=CCCCCCCCC(=O)O

同义词

11-keto-9(E),12(E)-octadecadienoic acid
11-keto-9,12(E)-octadecadienoic acid
KOD

产品来源

United States

Foundational & Exploratory

Elucidating the Structure of 11-Keto-9(E),12(E)-octadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies and expected spectroscopic data for the structure elucidation of 11-Keto-9(E),12(E)-octadecadienoic acid. Direct experimental data for this specific compound from the primary literature, Shinohara et al., J Antibiot (Tokyo), 1999, was not fully accessible. Therefore, the quantitative data and experimental protocols presented herein are based on closely related and structurally analogous keto-octadecadienoic acids, providing a robust framework for researchers in this field.

Introduction

This compound is a polyunsaturated fatty acid derivative that has been identified as a novel agent that enhances the fibrinolytic activity of endothelial cells. Its structure, featuring a conjugated enone system, is key to its biological activity. The elucidation of such a structure relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, often complemented by chemical synthesis for confirmation. This guide details the expected analytical data and the experimental approaches for the structural characterization of this and related compounds.

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected quantitative data for the structural elucidation of this compound, based on data from analogous compounds such as 9-oxo-10(E),12(E)-octadecadienoic acid and 13-oxo-9(Z),11(E)-octadecadienoic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-9 / H-126.10 - 6.40dd~15, 7
H-10 / H-117.00 - 7.50m-
H-8 / H-132.50 - 2.70t~7.5
H-22.35t~7.5
H-31.63p~7.5
Methylene Chain (H-4 to H-7, H-14 to H-15)1.25 - 1.45m-
H-171.29m-
H-18 (CH₃)0.88 - 0.92t~7.0
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Expected Chemical Shift (δ, ppm)
C-1 (COOH)178 - 180
C-11 (C=O)200 - 205
C-9, C-12 (Olefinic CH)125 - 135
C-10, C-11 (Olefinic CH)140 - 145
C-233 - 35
C-324 - 26
C-8, C-1340 - 42
Methylene Chain22 - 32
C-18 (CH₃)13 - 15
Table 3: Mass Spectrometry Data
Technique Ionization Mode Expected m/z Values Interpretation
ESI-MSNegative[M-H]⁻ at ~293.2Molecular weight confirmation (C₁₈H₃₀O₃ = 294.43)
GC-MS (as methyl ester)EI[M]⁺ at ~308.2Molecular weight of methyl ester
Various fragmentsFragmentation pattern reveals structural features
Table 4: UV-Vis and IR Spectroscopic Data
Spectroscopy Expected Absorption Interpretation
UV-Vis (in Ethanol)λₘₐₓ ≈ 270-280 nmπ → π* transition of the conjugated enone system.[1]
IR~3300-2500 cm⁻¹ (broad)O-H stretch of carboxylic acid
~1710 cm⁻¹C=O stretch of carboxylic acid
~1670 cm⁻¹C=O stretch of conjugated ketone
~1630 cm⁻¹C=C stretch of conjugated double bonds
~970 cm⁻¹C-H bend of trans double bonds

Experimental Protocols

Detailed methodologies are crucial for the successful elucidation of the structure. The following are generalized protocols based on standard practices for this class of compounds.

Isolation and Purification

For natural product isolation, a typical workflow would involve:

  • Extraction: Homogenization of the source material (e.g., fungal culture) with an organic solvent mixture (e.g., chloroform/methanol).

  • Partitioning: Liquid-liquid extraction to separate lipids from other components.

  • Chromatography:

    • Silica Gel Column Chromatography: To fractionate the crude extract based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Using a C18 reverse-phase column for final purification of the target compound.

Source Source Material Extraction Solvent Extraction Source->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Silica Silica Gel Chromatography Partitioning->Silica HPLC Reverse-Phase HPLC Silica->HPLC Pure Pure Compound HPLC->Pure

Figure 1. General workflow for the isolation and purification of this compound.
Spectroscopic Analysis

  • NMR Spectroscopy:

    • Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

  • Mass Spectrometry:

    • For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol) and infuse into the mass spectrometer.

    • For GC-MS, derivatize the carboxylic acid to its methyl ester using diazomethane (B1218177) or BF₃-methanol before injection.

  • UV-Vis Spectroscopy:

    • Dissolve the compound in a UV-transparent solvent (e.g., ethanol (B145695) or hexane).

    • Record the absorbance spectrum from 200 to 400 nm.

  • IR Spectroscopy:

    • Acquire the spectrum using a thin film on a salt plate or as a KBr pellet.

Chemical Synthesis for Structural Confirmation

A plausible synthetic route for a keto-octadecadienoic acid could involve the following key steps:

  • Wittig Reaction: To create the conjugated double bond system.

  • Oxidation: Of a corresponding alcohol to the ketone.

  • Hydrolysis: Of an ester to the final carboxylic acid.

Start Starting Materials (e.g., aldehyde, phosphonium (B103445) ylide) Wittig Wittig Reaction Start->Wittig Alcohol Conjugated Alcohol Intermediate Wittig->Alcohol Oxidation Selective Oxidation (e.g., PCC, DMP) Alcohol->Oxidation KetoEster Keto-Ester Intermediate Oxidation->KetoEster Hydrolysis Ester Hydrolysis KetoEster->Hydrolysis Target Target Molecule Hydrolysis->Target

Figure 2. A generalized synthetic approach for keto-octadecadienoic acids.

Biological Activity and Signaling Pathway

This compound has been reported to enhance the fibrinolytic activity of endothelial cells. The fibrinolytic system is crucial for the dissolution of blood clots. A simplified, hypothetical signaling pathway illustrating how a bioactive lipid might enhance fibrinolysis is presented below. This pathway is based on known mechanisms of fibrinolysis regulation in endothelial cells. The molecule could potentially increase the expression or release of tissue Plasminogen Activator (t-PA), which is a key enzyme in this process.

cluster_cell Endothelial Cell cluster_lumen Blood Vessel Lumen Receptor Cell Surface Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling activates Gene Gene Expression (t-PA gene) Signaling->Gene upregulates tPA_release t-PA Release Gene->tPA_release leads to Plasminogen Plasminogen tPA_release->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Clot Plasmin->Fibrin degrades FDP Fibrin Degradation Products Fibrin->FDP Molecule 11-Keto-9(E),12(E)- octadecadienoic acid Molecule->Receptor binds

Figure 3. Hypothetical signaling pathway for enhanced fibrinolysis by this compound.

Conclusion

The structural elucidation of this compound is a systematic process that integrates various spectroscopic and chemical methods. While specific data for this molecule is limited in the public domain, analysis of its structural analogues provides a clear and reliable roadmap for its characterization. The presented data and protocols offer a valuable resource for researchers working on the identification and synthesis of novel bioactive lipids, and for those in drug development exploring new therapeutic avenues in fibrinolysis and cardiovascular health.

References

The Biosynthesis of 11-Keto-9(E),12(E)-octadecadienoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 5, 2025

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 11-Keto-9(E),12(E)-octadecadienoic acid, a keto-fatty acid with potential applications in fibrinolytic activity enhancement. While the complete pathway has not been fully elucidated in a single organism, this document synthesizes current knowledge on related fatty acid metabolism in fungi and other organisms to propose a scientifically plausible route. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on related enzymatic reactions, and visualizations of the proposed metabolic and experimental workflows.

Introduction

This compound is an oxidized derivative of linoleic acid that has been identified as a novel fatty acid with the ability to enhance the fibrinolytic activity of endothelial cells[1]. Its biosynthesis is of significant interest for potential therapeutic applications. Keto-fatty acids, also known as oxo-fatty acids, are a class of oxylipins produced across various biological kingdoms, including fungi, plants, and mammals. They are typically formed through the oxidative metabolism of polyunsaturated fatty acids (PUFAs) like linoleic acid and arachidonic acid. The biosynthesis of these molecules is often initiated by lipoxygenases (LOX), which introduce a hydroperoxy group into the fatty acid backbone. This intermediate can then be further metabolized to a keto group through the action of other enzymes such as hydroperoxide isomerases or dehydrogenases. This guide will explore the proposed biosynthetic pathway for this compound, drawing parallels from known pathways of similar molecules.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from linoleic acid, a common C18 polyunsaturated fatty acid. The pathway likely involves a series of enzymatic reactions, initiated by a lipoxygenase, followed by the conversion of the resulting hydroperoxide to a ketone.

Step 1: Lipoxygenase-mediated Hydroperoxidation of Linoleic Acid

The initial and rate-limiting step is the regioselective and stereoselective dioxygenation of linoleic acid by a lipoxygenase (LOX). To form an 11-keto group, the initial hydroperoxidation must occur at the C-11 position, yielding 11-hydroperoxy-9(Z),12(Z)-octadecadienoic acid (11-HPODE). While 9-LOX and 13-LOX are the most commonly characterized lipoxygenases acting on linoleic acid, the existence of lipoxygenases with alternative regioselectivity, or engineered lipoxygenases, makes the formation of an 11-hydroperoxy intermediate feasible[2].

Step 2: Conversion of 11-HPODE to 11-Keto-octadecadienoic Acid

The conversion of the 11-hydroperoxy intermediate to the final keto-acid can proceed through two potential routes:

  • Route A: Direct conversion by a hydroperoxide isomerase. A hydroperoxide isomerase could directly convert 11-HPODE to 11-keto-9(Z),12(Z)-octadecadienoic acid.

  • Route B: Reduction followed by oxidation. Alternatively, the 11-HPODE could first be reduced to 11-hydroxy-9(Z),12(Z)-octadecadienoic acid (11-HODE) by a peroxidase. Subsequently, a dehydrogenase would oxidize the hydroxyl group at C-11 to a keto group.

Step 3: Isomerization of Double Bonds

The final step in the proposed pathway is the isomerization of the double bonds from the cis (Z) configuration in native linoleic acid to the trans (E) configuration found in the final product. This isomerization could occur enzymatically or non-enzymatically, potentially driven by the presence of the keto group which can facilitate the rearrangement of the double bonds to a more stable conjugated system.

Biosynthesis of this compound cluster_pathway Proposed Biosynthetic Pathway Linoleic Acid Linoleic Acid 11-HPODE 11-Hydroperoxy-9(Z),12(Z)- octadecadienoic acid Linoleic Acid->11-HPODE Lipoxygenase (LOX) 11-HODE 11-Hydroxy-9(Z),12(Z)- octadecadienoic acid 11-HPODE->11-HODE Peroxidase 11-Keto-Z,Z 11-Keto-9(Z),12(Z)- octadecadienoic acid 11-HPODE->11-Keto-Z,Z Hydroperoxide Isomerase 11-HODE->11-Keto-Z,Z Dehydrogenase Final_Product 11-Keto-9(E),12(E)- octadecadienoic acid 11-Keto-Z,Z->Final_Product Isomerase / Spontaneous

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct kinetic data for the enzymes involved in the biosynthesis of this compound are not available in the literature. However, representative kinetic parameters for related enzymes are presented in the table below to provide a quantitative context for the proposed pathway.

Enzyme ClassSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source OrganismReference
LipoxygenaseLinoleic Acid10 - 20050 - 500100 - 1000Soybean[3]
Hydroperoxide Isomerase13-HPODE~25Not ReportedNot ReportedFlax Seed[4]
Alcohol DehydrogenaseFatty Alcohols50 - 5001 - 105 - 50YeastGeneric Data
Fatty Acid IsomeraseUnsaturated Fatty AcidsNot ReportedNot ReportedNot ReportedVariousGeneric Data

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the proposed biosynthetic pathway.

Lipoxygenase Activity Assay

This protocol is for a spectrophotometric assay to determine lipoxygenase activity by measuring the formation of conjugated dienes.

Materials:

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • Linoleic acid substrate solution (250 µM in borate buffer)

  • Enzyme extract (e.g., from Trichoderma cell lysate)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the substrate solution by dissolving linoleic acid in a minimal amount of ethanol (B145695) before diluting with borate buffer.

  • Equilibrate the spectrophotometer to 25°C.

  • In a quartz cuvette, mix 1 ml of the linoleic acid substrate solution with an appropriate volume of enzyme extract.

  • Immediately start monitoring the increase in absorbance at 234 nm for 5 minutes.

  • The rate of reaction is calculated from the initial linear portion of the absorbance curve using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹).

Fatty Acid Dehydrogenase Assay

This is a general protocol for assaying dehydrogenase activity using a colorimetric electron acceptor.

Materials:

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Substrate (e.g., 11-HODE)

  • NAD⁺ or NADP⁺ (10 mM)

  • Phenazine methosulfate (PMS; 1 mg/ml)

  • 2,6-dichloroindophenol (DCIP; 1 mg/ml)

  • Enzyme extract

  • Spectrophotometer

Procedure:

  • In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, the fatty acid substrate, and NAD(P)⁺.

  • Add the enzyme extract and incubate for 2 minutes at 37°C.

  • Initiate the reaction by adding PMS and DCIP.

  • Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCIP (ε = 21,000 M⁻¹cm⁻¹).

Extraction and Analysis of Keto-Fatty Acids

This protocol outlines the extraction and analysis of the final product from a culture medium or cell lysate.

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Nitrogen gas

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • GC-MS system

Procedure:

  • Extraction: Acidify the sample to pH 3-4 and extract three times with an equal volume of ethyl acetate. Pool the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen.

  • Solid Phase Extraction (SPE) Cleanup: Redissolve the extract in a small volume of methanol and apply to a pre-conditioned C18 SPE cartridge. Wash with a polar solvent (e.g., water/methanol mixture) to remove impurities and then elute the fatty acids with a non-polar solvent (e.g., methanol or acetonitrile).

  • HPLC Analysis: Analyze the purified extract by reverse-phase HPLC with a C18 column. Use a gradient of acetonitrile (B52724) in water (with 0.1% formic acid) as the mobile phase. Monitor the eluent at 270 nm for the conjugated keto-diene system.

  • GC-MS Analysis: For structural confirmation, derivatize the fatty acid to its methyl ester (FAME) using diazomethane (B1218177) or BF₃-methanol. Analyze the FAME by GC-MS. The mass spectrum will provide fragmentation patterns characteristic of the keto-fatty acid structure.

Experimental Workflow cluster_workflow Experimental Workflow for Pathway Elucidation Start Fungal Culture (e.g., Trichoderma sp.) Extraction Solvent Extraction of Lipids Start->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification Analysis HPLC and GC-MS Analysis Purification->Analysis Identification Identification of This compound Analysis->Identification Enzyme_Assays Enzyme Assays (LOX, Dehydrogenase, etc.) Identification->Enzyme_Assays Protein_Purification Protein Purification Enzyme_Assays->Protein_Purification Characterization Enzyme Characterization (Kinetics, Substrate Specificity) Protein_Purification->Characterization Pathway_Confirmation Pathway Confirmation Characterization->Pathway_Confirmation

Caption: General experimental workflow for the elucidation of the biosynthetic pathway.

Conclusion

The biosynthesis of this compound represents a fascinating area of fatty acid metabolism with potential for the development of novel therapeutic agents. While the exact enzymatic machinery is yet to be fully characterized, the proposed pathway, initiated by a lipoxygenase and proceeding through a hydroperoxy intermediate, provides a solid framework for future research. The experimental protocols and representative data presented in this guide offer a starting point for scientists aiming to unravel the intricacies of this pathway and harness its potential. Further investigation into the enzymes from organisms like Trichoderma will be crucial for a complete understanding and potential biotechnological production of this bioactive molecule.

References

Unveiling the Natural Sources of Keto-Octadecadienoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, analysis, and biological activities of keto-octadecadienoic acids (KODAs), with a primary focus on the well-documented 9-oxo and 13-oxo isomers. While the specific isomer 11-Keto-9(E),12(E)-octadecadienoic acid is of interest, current scientific literature on its natural occurrence is limited. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways associated with these bioactive lipids.

Natural Occurrence of Keto-Octadecadienoic Acids

Keto-octadecadienoic acids are oxidized derivatives of linoleic acid, an essential fatty acid. The position of the keto group and the configuration of the double bonds define the specific isomer. While several positional isomers exist, the 9-oxo and 13-oxo forms are the most studied in natural products.

This compound
9-Oxo-10,12-octadecadienoic Acid (9-oxo-ODA) and 13-Oxo-9,11-octadecadienoic Acid (13-oxo-ODA)

In contrast to the 11-keto isomer, 9-oxo-ODA and 13-oxo-ODA have been identified and quantified in various plant sources, most notably in tomatoes (Solanum lycopersicum)[2][3][4][5][6]. The calyx of eggplant (Solanum melongena) is another reported source of 9-oxo-ODA[7][8]. These compounds are of significant interest due to their biological activities, particularly as potent agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[5][9][10][11][12][13].

Quantitative Data Presentation

The concentration of 9-oxo-ODA and 13-oxo-ODA can vary depending on the plant tissue and processing methods. The following tables summarize the available quantitative data for these compounds in tomatoes.

Table 1: Quantification of 9-oxo-ODA and 13-oxo-ODA in Different Tomato Fruit Tissues

Tomato Tissue9-oxo-ODA Concentration (µg/g of tissue weight)13-oxo-ODA Concentration (µg/g of tissue weight)Total oxo-ODAs (µg/g of tissue weight)
Peel~0.2Not specified individually~0.2[2]
Sarcocarp~0.1Not specified individually~0.1[2]
Gelatinous TissueNot specified individuallyNot specified individuallyNot specified individually

Note: The reported values are approximate and were determined in the 'Momotaro' tomato variety. Concentrations can be influenced by factors such as tomato cultivar, ripeness, and processing methods.

Table 2: Quantitative Analysis of Free Fatty Acids (FFAs) in Tomato Fruit Homogenogenized under Liquid Nitrogen

Fatty AcidGelatinous Tissue (µg/g fresh weight)Sarcocarp (µg/g fresh weight)Peel (µg/g fresh weight)
Palmitic acid (16:0)10.3 ± 0.910.5 ± 0.719.3 ± 1.5
Palmitoleic acid (16:1)0.4 ± 0.10.5 ± 0.01.1 ± 0.1
Stearic acid (18:0)2.0 ± 0.22.1 ± 0.13.0 ± 0.2
Oleic acid (18:1)2.2 ± 0.22.8 ± 0.25.5 ± 0.5
Linoleic acid (18:2)10.5 ± 0.913.0 ± 0.929.8 ± 2.4
α-Linolenic acid (18:3)3.3 ± 0.34.3 ± 0.311.2 ± 1.0

Data adapted from Takahashi et al. (2013)[4]. Values are mean ± SEM (n=6).

Biosynthesis of 9-oxo-ODA and 13-oxo-ODA

The biosynthesis of 9-oxo-ODA and 13-oxo-ODA originates from linoleic acid, a common polyunsaturated fatty acid in plants. The initial step involves the oxidation of linoleic acid by lipoxygenase (LOX) enzymes. 9-LOX and 13-LOX activities lead to the formation of 9-hydroperoxy-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-octadecadienoic acid (13-HPODE), respectively. These hydroperoxides are then thought to be converted to the corresponding keto-dienes[2].

G Biosynthesis of 9-oxo-ODA and 13-oxo-ODA Linoleic Acid Linoleic Acid 9-HPODE 9-HPODE Linoleic Acid->9-HPODE 9-Lipoxygenase 13-HPODE 13-HPODE Linoleic Acid->13-HPODE 13-Lipoxygenase 9-oxo-ODA 9-oxo-ODA 9-HPODE->9-oxo-ODA Further Conversion 13-oxo-ODA 13-oxo-ODA 13-HPODE->13-oxo-ODA Further Conversion G PPARα Signaling Pathway Activated by oxo-ODAs cluster_0 Cytoplasm cluster_1 Nucleus oxo_ODA 9-oxo-ODA or 13-oxo-ODA PPARa PPARα oxo_ODA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Regulates Transcription of mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Fatty_Acid_Oxidation Fatty_Acid_Oxidation Proteins->Fatty_Acid_Oxidation Increased

References

The Emergence of 11-Keto-9(E),12(E)-octadecadienoic Acid: A Fungal Metabolite with Fibrinolytic Modulating Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and History

11-Keto-9(E),12(E)-octadecadienoic acid was first identified as a novel fatty acid by Shinohara et al. in a 1999 publication in The Journal of Antibiotics.[1] The compound was isolated from the fungus Trichoderma sp. and was initially noted for its ability to enhance the fibrinolytic activity of endothelial cells.[1] This discovery marked the emergence of a new player in the complex field of lipid mediators and their role in hemostasis.

Biological Activity and Mechanism of Action

The initial study reported a significant enhancement of plasmin activity in bovine aortic endothelial cells upon treatment with the compound.[2]

Signaling Pathway: Inhibition of PAI-1

PAI1_Inhibition cluster_activation Activation cluster_inhibition Inhibition cluster_lysis Lysis KOD 11-Keto-9(E),12(E)- octadecadienoic acid PAI1 PAI-1 KOD->PAI1 tPA_uPA t-PA / u-PA PAI1->tPA_uPA Plasminogen Plasminogen tPA_uPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin (B1330869) Fibrin Clot Plasmin->Fibrin FDPs Fibrin Degradation Products Fibrin->FDPs

Figure 1: Mechanism of action of this compound.

Quantitative Data

The initial abstracts provide limited quantitative data. The most specific finding is a 2-fold increase in plasmin activity in bovine aortic endothelial cells at a concentration of 250 µM of this compound.[2]

ParameterValueCell TypeConcentrationReference
Plasmin Activity Enhancement2-fold increaseBovine Aortic Endothelial Cells250 µMChikanishi et al., 1999[2]

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological assays of this compound were not available in the abstracts of the primary literature. However, a logical workflow for the discovery and initial characterization can be inferred.

Logical Workflow: From Discovery to Mechanism

The following diagram illustrates the likely research workflow that led to the identification and characterization of this compound.

Discovery_Workflow cluster_discovery Discovery Phase cluster_mechanism Mechanism of Action Phase Fungal_Culture 1. Fungal Culture (Trichoderma sp.) Extraction 2. Extraction of Metabolites Fungal_Culture->Extraction Screening 3. Bioassay Screening (Fibrinolytic Activity) Extraction->Screening Isolation 4. Bioassay-Guided Fractionation & Isolation Screening->Isolation Structure_Elucidation 5. Structure Elucidation (NMR, MS, UV, IR) Isolation->Structure_Elucidation Hypothesis 6. Hypothesis Formulation: Direct or Indirect Action? Structure_Elucidation->Hypothesis PAI1_Assay 7. PAI-1 Inhibition Assay Hypothesis->PAI1_Assay uPA_tPA_Assay 8. Plasminogen Activator Activity Assays Hypothesis->uPA_tPA_Assay Confirmation 9. Confirmation of PAI-1 Inhibition PAI1_Assay->Confirmation

Figure 2: Logical workflow for the discovery of this compound.

Physicochemical and Spectroscopic Data

While the primary discovery articles mention the use of Magnetic Resonance Spectroscopy, Infrared Spectroscopy, and Ultraviolet Spectrophotometry for structure elucidation, the specific data for this compound is not available in the reviewed abstracts.[1]

Future Directions

The discovery of this compound opens several avenues for future research:

  • Total Synthesis: Development of a robust and scalable synthetic route to produce larger quantities of the compound for further studies.

  • Biosynthetic Pathway: Investigation of the enzymatic pathway responsible for the production of this oxylipin in Trichoderma sp.

Conclusion

References

An In-depth Technical Guide to 11-Keto-9(E),12(E)-octadecadienoic Acid: Physicochemical Properties, Experimental Protocols, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid is a specific isomer of a larger class of oxidized fatty acids derived from linoleic acid. These molecules, broadly categorized as oxylipins, are increasingly recognized for their potent biological activities and roles as signaling molecules in various physiological and pathological processes. While research on the specific 11-Keto-9(E),12(E) isomer is limited, this guide provides a comprehensive overview of its known characteristics, inferred physicochemical properties based on related compounds, and general experimental methodologies for its study. This document also explores the broader context of keto-octadecadienoic acid signaling pathways, offering a valuable resource for researchers investigating this class of molecules.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in public databases. The following table summarizes its basic molecular properties, along with predicted values and data from closely related isomers to provide a comparative context. It is crucial to note that properties such as melting point, boiling point, and solubility are highly dependent on the specific isomeric form and the provided data for related compounds should be considered as estimations.

PropertyValue for this compoundData for Related Isomers (for comparison)
Molecular Formula C₁₈H₃₀O₃C₁₈H₃₀O₃ (for all isomers)
Molecular Weight 294.43 g/mol 294.4 g/mol (for 9-Keto-octadecadienoic acid)[1]
Melting Point Data not available-5 °C to -12 °C (for Linoleic Acid)[2]
Boiling Point Data not available381.6 ± 11.0 °C (Predicted for 9(Z),11(E)-Octadecadienoic acid)[3]
Solubility Data not availableIn organic solvents like ethanol (B145695) (>100 mg/ml), DMSO (>100 mg/ml), and DMF (>100 mg/ml) (for 9(Z),11(E)-Octadecadienoic acid). Limited solubility in aqueous systems.[3][4]
pKa Data not available4.78 ± 0.10 (Predicted for 9(Z),11(E)-Octadecadienoic acid)[3]
Appearance Inferred to be a colorless oil or solidColorless oil (for Linoleic Acid)[2]

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and characterization of this compound are not explicitly published. However, the following methodologies, adapted from literature on similar keto fatty acids, provide a robust framework for its study.

Synthesis of Keto-Octadecadienoic Acids

The synthesis of keto-octadecadienoic acids can be achieved through the oxidation of corresponding hydroxy fatty acids. A general approach involves:

  • Starting Material: A suitable hydroxy-octadecadienoic acid isomer.

  • Oxidation: The hydroxyl group is oxidized to a ketone using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.

  • Purification: The resulting keto acid is purified using chromatographic techniques like silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

A key step in the synthesis of specific isomers, such as epoxyketooctadecenoic acids (EKODEs), involves Wittig-type reactions and aldol (B89426) condensations[5].

Isolation and Purification

Isolation from natural sources or reaction mixtures typically involves the following steps:

  • Lipid Extraction: Total lipids are extracted from the biological source (e.g., fungal culture, plant material) using a solvent system like chloroform:methanol (2:1, v/v)[6].

  • Saponification: The extracted lipids are saponified using an ethanolic potassium hydroxide (B78521) solution to release free fatty acids[6].

  • Extraction of Free Fatty Acids: The mixture is acidified, and the free fatty acids are extracted with an organic solvent like hexane (B92381) or diethyl ether[6].

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, with elution using a gradient of solvents (e.g., hexane and ethyl acetate) to separate fatty acids based on polarity. The keto group increases the polarity, aiding in separation[6]. For higher purity, reversed-phase HPLC can be employed[6].

Characterization

The structural elucidation and confirmation of this compound would involve a combination of spectroscopic and spectrometric techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS) is a sensitive method for the analysis of keto acids in biological samples[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise structure, including the position of the keto group and the stereochemistry of the double bonds.

  • Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid and ketone functional groups.

  • Ultraviolet (UV) Spectroscopy: To characterize the conjugated diene system.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not well-documented, a 1999 study reported that it enhances the fibrinolytic activity of endothelial cells[8]. This suggests a potential role in cardiovascular health.

More broadly, oxidized metabolites of linoleic acid are known to be potent signaling molecules that modulate inflammatory pathways. They are formed enzymatically by lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes, or non-enzymatically through autoxidation[2][9].

These oxidized fatty acids can act as ligands for nuclear receptors and can influence gene expression. For instance, related compounds like 9-hydroxy-octadecadienoic acid (9-HODE) have been shown to activate the FOXO family of transcription factors by triggering JNK signaling[10]. This provides a potential link between dietary fatty acid intake, inflammation, and metabolic regulation.

Below is a generalized signaling pathway for oxidized linoleic acid metabolites, which may be relevant for this compound.

Oxidized_Linoleic_Acid_Signaling Linoleic_Acid Linoleic Acid Oxidative_Stress Oxidative Stress (LOX, COX, CYP, Autoxidation) Linoleic_Acid->Oxidative_Stress Keto_ODA 11-Keto-9(E),12(E)- octadecadienoic Acid Oxidative_Stress->Keto_ODA Cell_Membrane Receptor Cell Surface or Nuclear Receptor Keto_ODA->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., JNK activation) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation (e.g., FOXO) Signaling_Cascade->Transcription_Factor Nucleus Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Fibrinolysis, Inflammation) Gene_Expression->Biological_Response

Caption: Generalized signaling pathway for oxidized linoleic acid metabolites.

Experimental Workflow for Bioactivity Screening

A typical workflow to investigate the biological activity of this compound would involve a series of in vitro and in vivo experiments.

Bioactivity_Workflow Start Compound Synthesis & Purification In_Vitro In Vitro Assays Start->In_Vitro Cell_Culture Cell-based Assays (e.g., Endothelial Cells) In_Vitro->Cell_Culture Enzyme_Assays Enzyme Activity Assays (e.g., Fibrinolytic enzymes) In_Vitro->Enzyme_Assays Gene_Expression_Analysis Gene Expression Analysis (qPCR, Western Blot) In_Vitro->Gene_Expression_Analysis In_Vivo In Vivo Studies In_Vitro->In_Vivo Data_Analysis Data Analysis & Interpretation Cell_Culture->Data_Analysis Enzyme_Assays->Data_Analysis Gene_Expression_Analysis->Data_Analysis Animal_Model Animal Model of Disease (e.g., Thrombosis model) In_Vivo->Animal_Model Pharmacokinetics Pharmacokinetics & Pharmacodynamics In_Vivo->Pharmacokinetics Animal_Model->Data_Analysis Pharmacokinetics->Data_Analysis Conclusion Conclusion on Bioactivity & Mechanism of Action Data_Analysis->Conclusion

Caption: A typical experimental workflow for screening the bioactivity of a novel compound.

Conclusion

This compound represents a specific molecule within the broader, biologically significant class of oxidized linoleic acid metabolites. While direct experimental data on its physicochemical properties are scarce, this guide provides a framework for its study based on established methodologies for related compounds. The known fibrinolytic activity of this isomer, coupled with the diverse signaling roles of other keto-octadecadienoic acids, underscores the need for further research to elucidate its specific biological functions and therapeutic potential. The protocols and workflows outlined herein offer a starting point for researchers to explore the synthesis, characterization, and bioactivity of this and other novel oxylipins.

References

11-Keto-9(E),12(E)-octadecadienoic acid and lipid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 11-Keto-9(E),12(E)-octadecadienoic acid and its Putative Role in Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (11-Keto-ODA) is an oxidized derivative of linoleic acid, belonging to a class of bioactive lipids known as oxylipins. While direct research on 11-Keto-ODA's role in lipid metabolism is limited, its structural isomers, such as 9-oxo-ODA and 13-oxo-ODA, have been identified as potent modulators of key metabolic pathways. This guide synthesizes the available information on 11-Keto-ODA and provides a detailed examination of its isomers to infer its potential mechanisms of action. We focus on the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and other fatty acid-sensing receptors that are critical in regulating fatty acid oxidation, triglyceride accumulation, and inflammation. This document presents quantitative data from studies on these related compounds, details relevant experimental protocols, and provides visualizations of key signaling pathways to serve as a foundational resource for future investigation into 11-Keto-ODA as a potential therapeutic agent in metabolic diseases.

Introduction to 11-Keto-ODA

This compound is a keto-derivative of the essential fatty acid, linoleic acid. Oxylipins, including keto-fatty acids, are increasingly recognized as important signaling molecules in a variety of physiological and pathological processes. The biosynthesis of 11-Keto-ODA has been observed in organisms like the red alga Lithothamnion corallioides, where enzymatic, oxygen-dependent conversion of linoleic acid yields 11-hydroxy and 11-keto octadecadienoic acids. While early research identified 11-Keto-ODA as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells, its direct effects on core lipid metabolism in mammalian systems remain largely unexplored[1].

Given the significant biological activities of its isomers, it is highly probable that 11-Keto-ODA also functions as a signaling molecule in metabolic regulation. This guide will use the well-documented activities of 9-oxo-ODA and 13-oxo-ODA as a proxy to build a framework for understanding the potential of 11-Keto-ODA.

Potential Mechanisms of Action on Lipid Metabolism

The primary mechanism by which related keto-octadecadienoic acids influence lipid metabolism is through the activation of PPARs, a family of nuclear receptors that function as ligand-activated transcription factors.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs play a central role in the regulation of lipid and glucose homeostasis. The key isoforms are:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby lowering plasma and hepatic triglyceride levels.

  • PPARγ: Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis (fat cell differentiation) and promotes lipid storage.

Studies on tomato-derived oxylipins have shown that 9-oxo-ODA and 13-oxo-ODA are potent PPARα agonists[2][3][4][5]. Activation of PPARα by these compounds leads to a significant decrease in triglyceride accumulation in hepatocytes[3]. This suggests that 11-Keto-ODA may share this ability to act as a ligand for PPARα, thereby promoting fatty acid oxidation.

// Pathway Keto_ODA -> PPARa [label="Binds & Activates"]; PPARa -> Complex [label="Heterodimerizes"]; RXR -> Complex; Complex -> PPRE [label="Binds to DNA"]; PPRE -> Gene_Exp [label="Induces"]; Gene_Exp -> mRNA; mRNA -> { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Acid_Uptake [label="↑ Fatty Acid Uptake"]; Beta_Oxidation [label="↑ β-Oxidation"]; TG_Synthesis [label="↓ Triglyceride Synthesis"]; } [arrowhead=vee, color="#34A853"];

// Style graph[label="Predicted PPARα Signaling Pathway for 11-Keto-ODA", labelloc=t, fontsize=14]; } END_OF_DOT Caption: Predicted PPARα signaling pathway for 11-Keto-ODA.

G-Protein Coupled Receptor (GPCR) Signaling

Free fatty acids are also ligands for several GPCRs, which mediate rapid cellular responses. GPR120 (also known as FFAR4) is a receptor for medium and long-chain fatty acids that is highly expressed in adipocytes and macrophages[6]. GPR120 activation is linked to potent anti-inflammatory and insulin-sensitizing effects[7]. Given that inflammation is a key component of metabolic dysfunction, the potential interaction of 11-Keto-ODA with GPR120 warrants investigation.

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on 9-oxo-ODA and 13-oxo-ODA, which serve as a benchmark for predicting the potential efficacy of 11-Keto-ODA.

Table 1: PPARα Activation by Keto-Octadecadienoic Acid Isomers

Compound Assay System EC50 (μM) Max Fold Activation (vs. Control) Reference
9-oxo-ODA PPARα Luciferase Reporter Assay ~10 ~8-fold [3]
13-oxo-ODA PPARα Luciferase Reporter Assay <10 ~12-fold (stronger than 9-oxo-ODA) [4][5]

| Fenofibrate (Control Drug) | PPARα Luciferase Reporter Assay | ~20 | ~10-fold |[1] |

Table 2: Effect of Keto-Octadecadienoic Acids on Lipid Levels

Compound / Treatment Model System Parameter Measured Concentration / Dose Result Reference
9-oxo-ODA Mouse Primary Hepatocytes Cellular Triglyceride Accumulation 10 μM Significant decrease [3]
13-oxo-ODA Obese Diabetic KK-A^y Mice Plasma Triglyceride 0.02% in diet ~30% decrease vs. High-Fat Diet [4][5]

| 13-oxo-ODA | Obese Diabetic KK-A^y Mice | Hepatic Triglyceride | 0.02% in diet | ~45% decrease vs. High-Fat Diet |[4][5] |

Key Experimental Protocols

The following protocols are standard methodologies for investigating the effects of a novel compound like 11-Keto-ODA on lipid metabolism.

PPARα Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate the PPARα transcription factor.

Objective: To determine if 11-Keto-ODA is an agonist of the human PPARα receptor.

Methodology:

  • Cell Culture: Human hepatoblastoma (HepG2) cells are engineered to stably express the human PPARα receptor and a luciferase reporter gene linked to a PPAR response element (PPRE).

  • Plating: Cells are seeded into 96-well plates at a density of approximately 1.3 x 10⁴ cells/well and incubated.

  • Compound Treatment: Cells are treated with various concentrations of 11-Keto-ODA (e.g., 0.1 to 100 μM), a known agonist (e.g., fenofibrate), and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Detection: The cells are lysed, and a luciferase assay substrate is added to each well[8].

  • Quantification: The luminescence, which is proportional to luciferase activity, is measured using a luminometer. Results are typically expressed as fold-activation over the vehicle control[1][9].

Reporter_Assay_Workflow

Measurement of Hepatic Triglyceride Content

This protocol measures the total triglyceride content in liver tissue or cultured cells after treatment.

Objective: To determine if 11-Keto-ODA reduces lipid accumulation in hepatocytes.

Methodology:

  • Sample Collection: Collect liver tissue (~100-300 mg) from animal models or cell pellets from in vitro cultures.

  • Saponification: Digest the sample overnight at 55°C in ethanolic KOH. This process lyses the cells and hydrolyzes the triglyceride molecules into glycerol (B35011) and free fatty acids[10][11][12].

  • Neutralization and Extraction: Neutralize the solution and extract the glycerol-containing supernatant after centrifugation.

  • Glycerol Assay: Use a commercial colorimetric assay kit to measure the concentration of glycerol in the extract. The reaction typically produces a colored product that can be measured with a spectrophotometer at 540 nm[10][11].

  • Calculation: Calculate the original triglyceride concentration based on a standard curve generated with known glycerol or triolein (B1671897) concentrations. Data are typically normalized to the initial tissue weight or total protein content[10][13].

Conclusion and Future Directions

While direct evidence for the role of this compound in lipid metabolism is currently sparse, the compelling activities of its isomers, 9-oxo-ODA and 13-oxo-ODA, provide a strong rationale for its investigation. These related compounds are potent PPARα agonists that effectively reduce triglyceride levels in both in vitro and in vivo models.

Future research should prioritize:

  • Direct Functional Assays: Testing the activity of synthesized 11-Keto-ODA in PPARα and PPARγ reporter assays.

  • Cell-Based Lipid Accumulation Studies: Evaluating the effect of 11-Keto-ODA on adipogenesis and lipid loading in 3T3-L1 adipocytes and HepG2 hepatocytes.

  • In Vivo Studies: Administering 11-Keto-ODA to animal models of dyslipidemia and metabolic syndrome to assess its effects on plasma lipid profiles, hepatic steatosis, and glucose tolerance.

  • Receptor Profiling: Screening 11-Keto-ODA against a panel of fatty acid-sensing receptors, including GPR120, to uncover additional mechanisms of action.

Elucidating the biological functions of 11-Keto-ODA will not only expand our understanding of oxylipin signaling but could also unveil a novel class of therapeutic leads for managing metabolic diseases.

References

The Genesis of a Bioactive Lipid: A Technical Guide to the Natural Precursors of 11-Keto-9(E),12(E)-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid is an oxidized fatty acid metabolite of linoleic acid that has garnered interest for its biological activities. This technical guide provides an in-depth exploration of its natural precursors, biosynthetic pathways, and the experimental methodologies used for its study. The information presented herein is intended to support research and development efforts in fields ranging from natural product chemistry to drug discovery.

The primary precursor to this compound in nature is linoleic acid, an essential omega-6 fatty acid abundant in plants and fungi. The transformation of linoleic acid into its 11-keto derivative is a multi-step enzymatic process, primarily involving the lipoxygenase (LOX) pathway. This pathway is a rich source of diverse, bioactive oxylipins.

Biosynthetic Pathway of this compound

The formation of this compound from linoleic acid is initiated by the action of lipoxygenase enzymes. These enzymes catalyze the introduction of a hydroperoxy group into the linoleic acid backbone. Subsequent enzymatic reactions, including the formation of a hydroxy intermediate and its subsequent oxidation, lead to the final keto-acid. The fungus Trichoderma has been identified as a natural source of this compound[1][2].

Biosynthetic Pathway of this compound linoleic_acid Linoleic Acid hpode 13-Hydroperoxy-9(Z),11(E)- octadecadienoic acid (13-HPODE) linoleic_acid->hpode Lipoxygenase (LOX) hydroxy_epoxy 11-Hydroxy-12,13-epoxy- 9(Z)-octadecenoic acid hpode->hydroxy_epoxy Peroxygenase/ Isomerase hydroxy 11-Hydroxy-9(E),12(E)- octadecadienoic acid hydroxy_epoxy->hydroxy Epoxide Hydrolase (putative) keto_acid 11-Keto-9(E),12(E)- octadecadienoic acid hydroxy->keto_acid Alcohol Dehydrogenase (ADH) (putative)

Biosynthetic pathway from linoleic acid.

Quantitative Data on Related Oxylipins

While specific quantitative data for this compound are limited in the literature, data for related oxidized linoleic acid metabolites (OXLAMs) in various biological matrices provide a valuable reference.

MetaboliteMatrixConcentration (nmol/L)Analytical Method
9-HODERat Plasma57.8 ± 18.7Q-TOFMS
13-HODERat Plasma123.2 ± 31.1Q-TOFMS
9-oxoODERat Plasma218.1 ± 53.7Q-TOFMS
13-oxoODERat Plasma57.8 ± 19.2Q-TOFMS

Data sourced from a study on oxidized linoleic acid metabolites in rat plasma[3]. HODE refers to hydroxy-octadecadienoic acid, and oxoODE refers to oxo-octadecadienoic acid.

Experimental Protocols

Lipoxygenase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for determining lipoxygenase activity by measuring the formation of conjugated dienes[4][5].

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Linoleic acid substrate solution (10 mM in ethanol)

  • Enzyme extract (e.g., from Trichoderma culture)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 2.9 mL of phosphate buffer and 0.1 mL of the enzyme extract.

  • Incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding 0.1 mL of the linoleic acid substrate solution.

  • Immediately measure the increase in absorbance at 234 nm for 3 minutes.

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of conjugated dienes (25,000 M⁻¹cm⁻¹).

Extraction and Analysis of Keto-Fatty Acids by LC-MS/MS

This protocol provides a general workflow for the extraction and sensitive quantification of keto-octadecadienoic acids from biological samples[6][7].

Materials:

  • Internal standard (e.g., d4-labeled 13-HODE)

  • Methanol

  • Hexane

  • Acetic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Extraction:

    • Homogenize the biological sample (e.g., fungal mycelia, plasma) in methanol.

    • Add the internal standard.

    • Perform a liquid-liquid extraction with hexane.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the analytes using a gradient elution on a C18 column.

    • Detect and quantify the target keto-fatty acid using multiple reaction monitoring (MRM) in negative ion mode.

Experimental Workflow for Keto-Fatty Acid Analysis sample Biological Sample (e.g., Trichoderma culture) extraction Lipid Extraction (Folch or Bligh-Dyer method) sample->extraction derivatization Derivatization (optional) (e.g., PFBBr for GC-MS) extraction->derivatization analysis Instrumental Analysis derivatization->analysis lcms LC-MS/MS analysis->lcms gcms GC-MS analysis->gcms nmr NMR analysis->nmr identification Identification & Quantification lcms->identification gcms->identification nmr->identification

Workflow for keto-fatty acid analysis.
Heterologous Expression of Biosynthetic Enzymes

To characterize the enzymes involved in the biosynthesis of this compound, heterologous expression in a suitable host like Saccharomyces cerevisiae or Escherichia coli is a powerful tool[8][9][10].

General Protocol:

  • Gene Identification and Cloning: Identify candidate genes (e.g., lipoxygenase, alcohol dehydrogenase) from the source organism (Trichoderma) through genomic or transcriptomic analysis. Clone the open reading frames into an appropriate expression vector.

  • Transformation: Transform the expression construct into the chosen host organism.

  • Expression and Culture: Induce protein expression under optimized conditions. Provide the precursor, linoleic acid, to the culture medium.

  • Metabolite Analysis: After a suitable incubation period, extract the metabolites from the culture medium and/or cell lysate.

  • Product Identification: Analyze the extracts using LC-MS or GC-MS to identify the formation of this compound and its intermediates.

Conclusion

The biosynthesis of this compound is intrinsically linked to the metabolism of linoleic acid, primarily through the lipoxygenase pathway. While the complete enzymatic cascade is still under investigation, the identification of key intermediates and the availability of advanced analytical and molecular biology techniques provide a solid foundation for further research. This guide offers a comprehensive overview of the current knowledge and methodologies to aid scientists and drug development professionals in their exploration of this and other bioactive oxylipins.

References

Methodological & Application

Application Note: Quantification of 11-Keto-9(E),12(E)-octadecadienoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) is an oxidized derivative of linoleic acid, belonging to the class of signaling molecules known as oxylipins. These molecules are involved in a variety of physiological and pathological processes. Accurate and sensitive quantification of 11-Keto-ODA in biological samples is essential to understanding its biological function and its potential as a biomarker or therapeutic target. This application note provides a detailed protocol for the quantification of 11-Keto-ODA in biological matrices such as plasma and cell culture supernatants using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Protocols

This section details the materials and a step-by-step methodology for the extraction and quantification of 11-Keto-ODA.

Materials and Reagents

  • This compound analytical standard

  • Deuterated internal standard (e.g., 11-Keto-ODA-d4 or a similar C18 keto-fatty acid-d4)

  • LC-MS grade methanol (B129727), acetonitrile, water, and acetic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • All other solvents and reagents should be of the highest purity available.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is recommended for cleaning up complex biological matrices like plasma.[1][2]

  • Sample Pre-treatment: To 100 µL of plasma, add 5 µL of a 10x concentrated internal standard solution.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.[1]

  • Elution: Elute the 11-Keto-ODA and the internal standard from the cartridge with 1.2 mL of methanol.[1]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.[1]

Liquid Chromatography (LC) Conditions

A reverse-phase separation is suitable for resolving 11-Keto-ODA from other isomers and matrix components.[3][4][5]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% acetic acid.[6]

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% acetic acid.[6]

  • Flow Rate: 0.24 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 10 µL.[6]

  • Gradient Elution:

    • Start at a suitable percentage of mobile phase B.

    • Increase the percentage of mobile phase B to elute 11-Keto-ODA.

    • Return to initial conditions to equilibrate the column for the next injection.

Mass Spectrometry (MS/MS) Conditions

The analysis is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[3]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Ion Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Capillary Voltage: 30 V.

  • Cone Voltage: 30 V.

  • MRM Transitions: The precursor ion for 11-Keto-ODA will be its [M-H]⁻ ion. Product ions will be specific fragments generated upon collision-induced dissociation. These transitions need to be optimized by infusing a standard solution of this compound.

Data Presentation

The quantitative performance of this method is summarized in the table below. These values are representative and should be validated for the specific instrumentation and matrix used.

ParameterExpected Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 pg on column
Limit of Quantification (LOQ)0.5 - 5.0 pg on column
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Recovery85 - 115%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Load_Sample Load Sample Add_IS->Load_Sample Condition_SPE Condition C18 SPE Cartridge Condition_SPE->Load_Sample Wash_SPE Wash Cartridge Load_Sample->Wash_SPE Elute Elute Analyte Wash_SPE->Elute Dry_Down Evaporate to Dryness Elute->Dry_Down Reconstitute Reconstitute in 50% Methanol Dry_Down->Reconstitute LC_Separation Reverse-Phase LC Separation Reconstitute->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: Experimental workflow for 11-Keto-ODA quantification.

Linoleic acid is enzymatically converted to various oxidized metabolites, including keto-octadecadienoic acids.[7]

G LA Linoleic Acid HPODE Hydroperoxyoctadecadienoic Acid (HPODE) LA->HPODE Lipoxygenase HODE Hydroxyoctadecadienoic Acid (HODE) HPODE->HODE Glutathione Peroxidase Keto_ODA 11-Keto-ODA HODE->Keto_ODA Hydroxy-fatty acid dehydrogenase

Caption: Biosynthesis of Keto-Octadecadienoic Acids.

References

Application Notes and Protocols for the Synthesis of 11-Keto-9(E),12(E)-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid is an oxidized derivative of linoleic acid that has garnered research interest due to its biological activities. Notably, it has been identified as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells, suggesting its potential in cardiovascular research and drug development[1]. This document provides detailed application notes on its significance and a proposed protocol for its chemical synthesis, aimed at providing researchers with the necessary information to produce this compound for investigational purposes.

Application Notes

The primary application of this compound in a research context lies in its ability to modulate fibrinolysis. Fibrinolysis is the physiological process of breaking down fibrin (B1330869) clots, and its enhancement is a key therapeutic strategy for thrombotic diseases. The compound's ability to increase the fibrinolytic activity of endothelial cells makes it a valuable tool for:

  • Investigating the molecular mechanisms of fibrinolysis: Studying how this compound interacts with endothelial cells to upregulate the expression or activity of fibrinolytic proteins such as tissue plasminogen activator (t-PA).

  • Screening for novel anti-thrombotic agents: Using the compound as a reference for the development of new drugs targeting the fibrinolytic system.

  • Cardiovascular disease research: Exploring its role in maintaining vascular homeostasis and its potential protective effects against pathological clot formation.

Proposed Chemical Synthesis Protocol

Overall Reaction Scheme:

The proposed synthesis involves a four-step process:

  • Epoxidation of linoleic acid to form a mixture of mono-epoxides.

  • Ring-opening of the epoxide at the C12 position to introduce a hydroxyl group at C11 and a bromine atom at C12.

  • Oxidation of the secondary alcohol at C11 to a ketone.

  • Elimination of the bromine atom and a proton to form the conjugated diene system.

Experimental Protocols

Step 1: Epoxidation of Linoleic Acid

  • Objective: To introduce an epoxide ring across one of the double bonds of linoleic acid.

  • Materials:

    • Linoleic acid

    • m-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (B109758) (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve linoleic acid (1 equivalent) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

    • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude mono-epoxide mixture.

Step 2: Regioselective Ring-Opening to form a Bromohydrin

  • Objective: To open the epoxide ring to introduce a hydroxyl group at the C11 position.

  • Materials:

    • Crude mono-epoxide mixture from Step 1

    • Hydrobromic acid (HBr) in acetic acid

    • Diethyl ether

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the crude mono-epoxide mixture in diethyl ether.

    • Cool the solution to 0 °C.

    • Slowly add a solution of hydrobromic acid in acetic acid.

    • Stir the mixture at 0 °C for 2-3 hours.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude bromohydrin.

Step 3: Oxidation of the Secondary Alcohol to a Ketone

  • Objective: To oxidize the hydroxyl group at C11 to a ketone.

  • Materials:

    • Crude bromohydrin from Step 2

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

    • Dichloromethane (DCM)

    • Silica (B1680970) gel

  • Procedure:

    • Dissolve the crude bromohydrin in dichloromethane.

    • Add PCC (1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel with additional dichloromethane.

    • Concentrate the filtrate to obtain the crude bromo-ketone.

Step 4: Elimination to form the Conjugated Diene

  • Objective: To form the 9(E),12(E)-diene system via elimination.

  • Materials:

    • Crude bromo-ketone from Step 3

    • 1,8-Diazabicycloundec-7-ene (DBU)

    • Toluene

    • 1 M Hydrochloric acid

  • Procedure:

    • Dissolve the crude bromo-ketone in toluene.

    • Add DBU (1.5 equivalents).

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and wash with 1 M hydrochloric acid.

    • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.

    • Purify the final product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Synthesis of this compound

StepProductStarting Material (Amount)ReagentsYield (%)Purity (%)
1Mono-epoxide of linoleic acidLinoleic acid (10 g)m-CPBA~85>90 (mixture of isomers)
211-Hydroxy-12-bromo-9(E)-octadecenoic acidMono-epoxide mixture (8.5 g)HBr in Acetic Acid~70Mixture of regioisomers
311-Keto-12-bromo-9(E)-octadecenoic acidBromohydrin (6 g)PCC~80>95
4This compoundBromo-ketone (4.8 g)DBU~60>98 (after purification)

Note: The yields and purities are illustrative and will depend on the specific reaction conditions and purification efficiency.

Visualization of Key Pathways and Workflows

Proposed Synthetic Workflow

G cluster_synthesis Synthesis of this compound linoleic_acid Linoleic Acid epoxidation Step 1: Epoxidation (m-CPBA, DCM) linoleic_acid->epoxidation mono_epoxide Mono-epoxide Mixture epoxidation->mono_epoxide ring_opening Step 2: Ring-Opening (HBr, Et2O) mono_epoxide->ring_opening bromohydrin 11-Hydroxy-12-bromo- 9(E)-octadecenoic acid ring_opening->bromohydrin oxidation Step 3: Oxidation (PCC, DCM) bromohydrin->oxidation bromo_ketone 11-Keto-12-bromo- 9(E)-octadecenoic acid oxidation->bromo_ketone elimination Step 4: Elimination (DBU, Toluene) bromo_ketone->elimination purification Purification (Column Chromatography) elimination->purification final_product 11-Keto-9(E),12(E)- octadecadienoic acid purification->final_product

Caption: Proposed multi-step chemical synthesis workflow for this compound.

Signaling Pathway: Enhancement of Fibrinolysis

G cluster_pathway Mechanism of Enhanced Fibrinolysis compound 11-Keto-9(E),12(E)- octadecadienoic acid endothelial_cell Endothelial Cell compound->endothelial_cell Acts on tpa_production Increased Production/ Activity of t-PA endothelial_cell->tpa_production Stimulates plasminogen Plasminogen tpa_production->plasminogen Activates plasmin Plasmin plasminogen->plasmin fibrin_clot Fibrin Clot plasmin->fibrin_clot Degrades fibrin_degradation Fibrin Degradation Products fibrin_clot->fibrin_degradation

Caption: Proposed mechanism of action for enhancing fibrinolytic activity.

References

Application Note and Protocol for the Analysis of 11-Keto-9(E),12(E)-octadecadienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) is an oxidized derivative of linoleic acid, belonging to a class of bioactive lipids known as oxylipins. These molecules are gaining significant interest in the scientific community due to their potential roles in various physiological and pathological processes. Isomers of keto-octadecadienoic acids have been identified as potent agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are key regulators of lipid metabolism and inflammation.[1][2][3] The precise biological activity of these compounds is often isomer-specific, underscoring the critical need for robust analytical methods to separate and quantify individual isomers like this compound.[4][5]

This document provides a detailed protocol for the extraction, separation, and quantification of this compound isomers from biological samples. It also outlines a potential signaling pathway based on the known activities of related keto-fatty acids.

Quantitative Data Presentation

The concentration of keto-octadecadienoic acid isomers can vary significantly depending on the biological matrix. The following table summarizes representative quantitative data for related oxo-octadecadienoic acids found in tomato fruit tissues, illustrating the differential distribution of these isomers.

Tomato Tissue9-oxo-ODA Concentration (μg/g of tissue weight)13-oxo-ODA Concentration (μg/g of tissue weight)Total oxo-ODAs (μg/g of tissue weight)
Peel~0.2Not specified individually~0.2[6]
Sarcocarp~0.1Not specified individually~0.1[6]
Gelatinous TissueNot specified individuallyNot specified individuallyNot specified individually

Experimental Protocols

Lipid Extraction from Biological Samples (e.g., Plasma, Serum, Tissue Homogenate)

This protocol is adapted from established methods for oxylipin extraction.[7][8]

Materials:

  • Biological sample (e.g., 100 µL plasma or 100 mg tissue)

  • Cold methanol (B129727) containing an appropriate internal standard (e.g., d4-12-HETE)

  • Chloroform (B151607)

  • Water (HPLC-grade)

  • Centrifuge capable of 10,000 x g and 4°C

  • Solid-Phase Extraction (SPE) C18 cartridges (100 mg, 1 mL)

  • Methanol

  • Nitrogen gas stream

Procedure:

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of cold methanol containing the internal standard. For tissue, homogenize 100 mg in a mixture of chloroform and methanol (1:2, v/v).[8]

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.[7]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

    • Elute the 11-Keto-ODA and other lipids with 1 mL of methanol.[7]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC or UPLC-MS/MS analysis.[7]

Isomer Separation and Quantification by UPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of keto-acid isomers.[9][10][11]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm; 1.7 µm particle size)[6]

UPLC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 300 µL/min[6]

  • Column Temperature: 40°C[6]

  • Injection Volume: 3 µL[6]

  • Gradient:

    • 0-4 min: 30-50% B

    • 4-14 min: 50-85% B

    • 14-17 min: Hold at 99% B

    • 17-20 min: Return to 30% B[6]

MS/MS Conditions:

  • The specific parameters (e.g., source temperature, desolvation temperature, gas flow rates) should be optimized for the instrument in use.

  • Quantification: The amount of 11-Keto-ODA is determined by constructing a calibration curve using analytical-grade standards.

Derivatization for GC-MS Analysis (Optional)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).[8][12]

Materials:

Procedure:

  • To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.

  • Heat the mixture at 60°C for 1 hour to convert the fatty acids to FAMEs.[8]

  • Add water and extract the FAMEs with hexane.

  • Dry the hexane extract and concentrate it for GC-MS analysis.[8]

GC-MS Conditions:

  • Column: A polar capillary column (e.g., a cyanopropyl-substituted column) is recommended for optimal separation of fatty acid isomers.[8][12]

  • The mass spectrometer will aid in the identification of the compounds based on their mass spectra.

Signaling Pathways and Workflows

Signaling Pathway

Keto-octadecadienoic acid isomers have been shown to act as agonists for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2] Activation of PPARα can lead to the transcription of genes involved in fatty acid oxidation, potentially reducing lipid accumulation.[2]

PPARa_Signaling_Pathway 11-Keto-ODA 11-Keto-ODA PPARa PPARα 11-Keto-ODA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Promotes Lipid_Metabolism Increased Fatty Acid Oxidation & Decreased Triglyceride Accumulation Gene_Expression->Lipid_Metabolism Leads to

Caption: Putative PPARα signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of 11-Keto-ODA isomers from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Biological_Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (Bligh-Dyer or similar) Biological_Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE UPLC_MSMS UPLC-MS/MS Analysis SPE->UPLC_MSMS GC_MS GC-MS Analysis (optional, after derivatization) SPE->GC_MS Quantification Quantification of Isomers UPLC_MSMS->Quantification GC_MS->Quantification Bio_Interpretation Biological Interpretation Quantification->Bio_Interpretation

Caption: Experimental workflow for the analysis of 11-Keto-ODA isomers.

References

Application Notes and Protocols for 11-Keto-9(E),12(E)-octadecadienoic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid is an oxidized derivative of linoleic acid.[1] While research on this specific isomer is emerging, it has been identified as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells.[2] Its structural similarity to other keto-octadecadienoic acids, such as 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) and 13-oxo-octadecadienoic acid (13-KODE), suggests potential applications in cancer research, metabolic regulation, and inflammation studies.[3][4][5][6][7][8] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including detailed protocols for preparation, storage, and various cellular assays.

I. Biological Activities and Potential Applications

The known and potential biological activities of this compound and its related isomers are summarized below. These provide a basis for designing cell culture experiments.

  • Fibrinolytic Activity: this compound has been shown to enhance the fibrinolytic activity of endothelial cells, suggesting a role in cardiovascular research.[2]

  • Cytotoxicity and Apoptosis Induction (based on 9-EE-KODE): The structurally similar 9-oxo-(10E,12E)-octadecadienoic acid is a potent inducer of apoptosis in various cancer cell lines, including human ovarian cancer (HRA) and cervical cancer cells (HeLa, SiHa, CasKi).[3][6][7] This effect is mediated through the mitochondrial pathway, involving the dissipation of mitochondrial membrane potential, release of cytochrome c, downregulation of Bcl-2, and upregulation of Bax.[7]

  • Metabolic Regulation (based on 9-oxo-ODA and 13-KODE): 9-oxo-10(E),12(E)-octadecadienoic acid and 13-KODE have been identified as potent agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[3][4][5] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation.[3][5]

  • Anti-inflammatory Effects (based on 13-KODE and other oxo-fatty acids): Related oxo-octadecadienoic acids have demonstrated anti-inflammatory properties by inhibiting NF-κB and MAPK signaling pathways.[4][9]

II. Data Presentation

The following tables summarize quantitative data for the closely related 9-oxo-(10E,12E)-octadecadienoic acid to provide a reference for experimental design.

Table 1: Cytotoxicity of 9-oxo-(10E,12E)-octadecadienoic acid on Human Cervical Cancer Cell Lines [6]

Cell LineAssayIC50 (µM)Exposure Time
HeLaProliferation Assay~30.5Not specified
SiHaProliferation Assay25-50Not specified
CasKiProliferation Assay25-50Not specified

Table 2: PPARα Target Gene Expression induced by 9-oxo-10(E),12(E)-octadecadienoic acid in Mouse Primary Hepatocytes [3][5]

GeneFunctionFold Change (mRNA)
CPT1ACarnitine palmitoyltransferase 1AIncreased
ACOX1Acyl-CoA oxidase 1Increased
FABP1Fatty acid binding protein 1Increased

III. Experimental Protocols

Protocol 1: Preparation and Solubilization of this compound Stock Solution

This protocol describes two common methods for preparing a stock solution of the fatty acid for use in cell culture. Fatty acids are poorly soluble in aqueous media and require a carrier.[10]

Method A: Ethanol (B145695) Stock [11]

  • Under sterile conditions, weigh a precise amount of this compound.

  • Dissolve the fatty acid in 200 proof, sterile ethanol to create a high-concentration stock solution (e.g., 10-100 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Method B: Conjugation to Bovine Serum Albumin (BSA) [11]

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium.

  • Gently agitate to dissolve without creating excessive foam. Filter-sterilize through a 0.22 µm filter.

  • Warm the BSA solution to 37°C.

  • Slowly add the ethanolic stock of this compound to the BSA solution while gently vortexing. The molar ratio of fatty acid to BSA can be varied, with ratios from 2:1 to 6:1 being common.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • The fatty acid-BSA complex is now ready to be diluted to the final working concentration in your complete cell culture medium.

  • Crucially, prepare a vehicle control using the same concentration of ethanol and BSA without the fatty acid.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted for assessing the potential cytotoxic effects of this compound, based on methodologies used for similar compounds.[11]

  • Seed cells in a 96-well plate at an optimal density and allow them to adhere for 24 hours.

  • Prepare serial dilutions of the this compound-BSA complex (from Protocol 1B) in complete cell culture medium. Include a vehicle control (BSA and ethanol) and a no-treatment control.

  • Remove the existing medium and replace it with the medium containing the different concentrations of the fatty acid complex or controls.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the no-treatment control.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is designed to investigate if this compound induces apoptosis, a known mechanism of 9-EE-KODE.[7]

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with various concentrations of this compound-BSA complex and the vehicle control for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Analysis of PPARα Target Gene Expression by qRT-PCR

This protocol allows for the investigation of this compound as a potential PPARα agonist.[5]

  • Culture cells (e.g., primary hepatocytes or a suitable cell line) and treat with this compound-BSA complex, a known PPARα agonist (positive control), and a vehicle control for a specified time (e.g., 6-24 hours).

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for PPARα target genes (e.g., CPT1A, ACOX1, FABP1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

IV. Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Ethanol or BSA-conjugated) treat_cells Treat with this compound prep_stock->treat_cells seed_cells Seed Cells seed_cells->treat_cells viability Cytotoxicity Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis gene_expression Gene Expression Analysis (e.g., qRT-PCR for PPARα targets) treat_cells->gene_expression data_analysis Analyze and Interpret Results viability->data_analysis apoptosis->data_analysis gene_expression->data_analysis mitochondrial_apoptosis Proposed Apoptosis Pathway (based on 9-EE-KODE) compound 11-Keto-9(E),12(E)- octadecadienoic acid (Hypothesized) bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family bax_up Bax Upregulation bcl2_family->bax_up bcl2_down Bcl-2 Downregulation bcl2_family->bcl2_down mito_potential Dissipation of Mitochondrial Membrane Potential bax_up->mito_potential bcl2_down->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspases Caspase Activation (e.g., Caspase-3/7) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis ppar_activation Proposed PPARα Activation Pathway compound 11-Keto-9(E),12(E)- octadecadienoic acid (Hypothesized) ppara PPARα compound->ppara binds & activates heterodimer PPARα-RXR Heterodimer ppara->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre binds transcription Transcription of Target Genes (e.g., CPT1A, ACOX1) ppre->transcription initiates

References

Application Notes and Protocols: 11-Keto-9(E),12(E)-octadecadienoic acid as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) is an oxidized metabolite of linoleic acid, belonging to the class of signaling molecules known as oxidized linoleic acid metabolites (OXLAMs). OXLAMs are increasingly recognized for their role in a variety of physiological and pathological processes, including inflammation, cardiovascular disease, and neurodegeneration. This document provides a comprehensive overview of 11-Keto-ODA as a potential biomarker, including detailed protocols for its quantification and a summary of the current understanding of its biological relevance. While specific quantitative data for 11-Keto-ODA in various disease states are still emerging, this guide offers a foundational framework for its investigation in research and drug development settings.

Biological Significance and Potential Applications

OXLAMs, including keto-octadecadienoic acids, are products of both enzymatic and non-enzymatic oxidation of linoleic acid.[1] These molecules have been mechanistically linked to pathological conditions ranging from cardiovascular disease to chronic pain.[2] Specifically, plasma OXLAMs have been proposed as potential biomarkers for indicating the presence and severity of conditions like non-alcoholic steatohepatitis (NASH) and Alzheimer's disease.[2] The biological activities of keto-octadecadienoic acids are diverse, with some isomers demonstrating anti-inflammatory effects through modulation of signaling pathways such as NF-κB and Nrf2/HO-1. The potential of 11-Keto-ODA as a biomarker stems from its role as an indicator of oxidative stress and lipid peroxidation, which are central to the pathophysiology of many diseases.

Quantitative Data Summary

While specific quantitative data for this compound in various human diseases are not yet widely published, the table below summarizes the reported concentrations of related oxidized linoleic acid metabolites to provide a contextual reference. Researchers are encouraged to establish their own baseline and disease-specific concentration ranges.

AnalyteBiological MatrixSpeciesConditionConcentration RangeAnalytical MethodReference
9- and 13-HODEPlasmaHumanChronic HeadachePre- and post-dietary interventionLC-MS/MS[2]
9- and 13-oxo-ODEPlasmaHumanChronic HeadachePre- and post-dietary interventionLC-MS/MS[2]
OXLAMsPlasmaHumanAlzheimer's DementiaElevated vs. ControlsNot Specified[2]
OXLAMsPlasmaHumanNon-alcoholic SteatohepatitisElevated vs. ControlsNot Specified[2]

Note: HODE (hydroxy-octadecadienoic acid) and oxo-ODE (oxo-octadecadienoic acid) are closely related OXLAMs. The concentrations of these metabolites can be influenced by dietary intake of linoleic acid.[2]

Experimental Protocols

Protocol 1: Extraction of 11-Keto-ODA from Biological Fluids (Plasma/Serum)

This protocol provides a general method for the extraction of OXLAMs, including 11-Keto-ODA, from plasma or serum.

Materials:

  • Biological sample (plasma or serum)

  • Methanol (B129727) (LC-MS grade)

  • Internal Standard (e.g., deuterated 11-Keto-ODA)

  • Hexane (B92381) (LC-MS grade)

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation: To 100 µL of sample, add 300 µL of cold methanol containing the internal standard.

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction (Optional, for cleaner sample):

    • Add 500 µL of hexane to the supernatant.

    • Vortex for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper hexane layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of 11-Keto-ODA by LC-MS/MS

This protocol outlines a general method for the quantification of 11-Keto-ODA using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Parameters (example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 11-Keto-ODA: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of a pure standard)

    • Internal Standard (d-11-Keto-ODA): Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of a pure standard)

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity of 11-Keto-ODA.

Visualization of Pathways and Workflows

Signaling Pathways

While the direct signaling pathways of this compound are still under investigation, the pathways of related keto-octadecadienoic acids provide a strong indication of its potential mechanisms of action.

Signaling_Pathways Keto_ODA Keto-Octadecadienoic Acids (e.g., 11-Keto-ODA) NFkB_Inhibition NF-κB Inhibition Keto_ODA->NFkB_Inhibition Inhibits Nrf2_Activation Nrf2 Activation Keto_ODA->Nrf2_Activation Activates Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Keto_ODA->Mitochondrial_Pathway Modulates Inflammation Inflammation NFkB_Inhibition->Inflammation Reduces Oxidative_Stress Oxidative Stress Nrf2_Activation->Oxidative_Stress Reduces Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Induces Anti_Inflammatory Anti-inflammatory Effects Inflammation->Anti_Inflammatory Antioxidant_Response Antioxidant Response Oxidative_Stress->Antioxidant_Response Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Potential signaling pathways modulated by keto-octadecadienoic acids.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 11-Keto-ODA as a biomarker.

Experimental_Workflow Sample Biological Sample (Plasma, Serum, Tissue) Extraction Extraction (Protein Precipitation & Liquid-Liquid/Solid-Phase Extraction) Sample->Extraction Analysis LC-MS/MS Analysis (Quantification) Extraction->Analysis Data Data Analysis (Concentration Determination) Analysis->Data Biomarker Biomarker Correlation (Correlation with Disease State) Data->Biomarker

Caption: General experimental workflow for 11-Keto-ODA biomarker analysis.

Conclusion

This compound holds promise as a biomarker for diseases characterized by increased oxidative stress and inflammation. The methodologies outlined in this document provide a robust starting point for researchers to accurately and reliably quantify this molecule in biological samples. Further studies are warranted to establish definitive concentration ranges in various disease states and to fully elucidate its specific signaling pathways. As research in the field of lipidomics advances, the clinical utility of 11-Keto-ODA and other OXLAMs as diagnostic and prognostic tools is expected to become increasingly evident.

References

Application Notes and Protocols: 11-Keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid is a novel fatty acid with emerging pharmacological interest. This document provides an overview of its known applications, with a primary focus on its role in enhancing fibrinolytic activity. Additionally, based on the activities of structurally related keto-octadecadienoic acids, we propose and provide detailed protocols for the investigation of its potential anti-inflammatory, metabolic-regulatory, and anti-cancer properties.

Confirmed Pharmacological Application: Fibrinolytic Activity

The primary established pharmacological effect of this compound is its ability to enhance the fibrinolytic activity of endothelial cells[1]. This suggests its potential as a therapeutic agent in cardiovascular diseases characterized by thrombotic events.

Experimental Protocol: Endothelial Cell Fibrinolysis Assay

This protocol outlines a method to assess the effect of this compound on the fibrinolytic activity of cultured endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Fibrinogen (human plasma)

  • Thrombin

  • Plasminogen

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium until confluent in 96-well microplates.

  • Treatment: Treat the confluent HUVEC monolayers with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Fibrin (B1330869) Plate Preparation: Prepare fibrin plates by mixing fibrinogen and plasminogen in a buffer. Add thrombin to initiate fibrin polymerization.

  • Fibrinolysis Assay: After treatment, wash the HUVEC monolayers and overlay them with the prepared fibrin clot.

  • Incubation and Measurement: Incubate the plates and monitor the lysis of the fibrin clot over time. This can be quantified by measuring the release of fibrin degradation products into the supernatant using a spectrophotometer at a specific wavelength.

  • Data Analysis: Calculate the percentage of fibrinolysis for each treatment group compared to the vehicle control.

Potential Pharmacological Applications (Based on Structurally Related Compounds)

While direct evidence is limited, the pharmacological activities of other keto-octadecadienoic acids suggest that this compound may possess anti-inflammatory, metabolic-regulatory, and anti-cancer properties.

Proposed Anti-Inflammatory Effects

Structurally similar compounds, such as (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), have demonstrated potent anti-inflammatory effects by inhibiting NF-κB and MAPK signaling pathways and activating the Nrf2/HO-1 pathway in macrophages[2].

This protocol is designed to investigate the potential anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Nitric Oxide (NO) assay kit (Griess reagent)

  • ELISA kits for TNF-α and IL-6

  • Western blot reagents for NF-κB, MAPK, and Nrf2/HO-1 pathway proteins

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.

  • Western Blot Analysis: Prepare cell lysates and perform western blotting to analyze the expression and phosphorylation of key proteins in the NF-κB (p65, IκBα), MAPK (p38, ERK, JNK), and Nrf2/HO-1 signaling pathways.

Proposed Metabolic Regulatory Effects

9-oxo-10(E),12(E)-octadecadienoic acid, another related compound, is a potent peroxisome proliferator-activated receptor α (PPARα) agonist that can decrease triglyceride accumulation in hepatocytes[3]. This suggests a potential role for this compound in metabolic regulation.

This protocol aims to determine if this compound can act as a PPARα agonist and reduce lipid accumulation in primary hepatocytes.

Materials:

  • Mouse primary hepatocytes

  • Hepatocyte culture medium

  • This compound

  • PPARα agonist (positive control, e.g., GW7647)

  • PPARα luciferase reporter construct

  • Transfection reagent

  • Luciferase assay system

  • Triglyceride quantification kit

  • Oil Red O staining solution

Procedure:

  • PPARα Reporter Assay: Transfect primary hepatocytes with a PPARα luciferase reporter construct. Treat the transfected cells with this compound or a known PPARα agonist. Measure luciferase activity to determine PPARα activation.

  • Gene Expression Analysis: Treat hepatocytes with the test compound and analyze the mRNA expression of PPARα target genes (e.g., CPT1A, ACOX1) using qRT-PCR.

  • Triglyceride Accumulation: Induce lipid accumulation in hepatocytes by treatment with oleic acid. Co-treat the cells with this compound.

  • Quantification of Triglycerides: Lyse the cells and measure the intracellular triglyceride content using a quantification kit.

  • Lipid Droplet Staining: Visualize lipid droplets by staining the cells with Oil Red O.

Proposed Anti-Cancer Effects

Several keto-octadecadienoic acids have exhibited cytotoxic and apoptotic effects in various cancer cell lines. For instance, 9-Oxo-(10E,12E)-octadecadienoic acid induces apoptosis in human ovarian cancer cells through the mitochondrial pathway[4].

This protocol is designed to evaluate the potential of this compound to induce apoptosis in a human cancer cell line (e.g., HRA ovarian cancer cells).

Materials:

  • Human cancer cell line (e.g., HRA)

  • Appropriate cell culture medium

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Caspase-3/7 activity assay kit

  • Mitochondrial membrane potential assay kit (e.g., JC-1)

  • Western blot reagents for apoptosis-related proteins (Bcl-2, Bax, Cytochrome c)

Procedure:

  • Cell Viability Assay: Determine the cytotoxic effect of this compound on the cancer cells using an MTT or similar cell viability assay to establish an effective concentration range.

  • Apoptosis Detection: Treat the cells with the test compound and stain with Annexin V-FITC and PI. Analyze the percentage of apoptotic cells using flow cytometry.

  • Caspase Activity: Measure the activity of caspase-3 and -7 in cell lysates using a fluorometric or colorimetric assay.

  • Mitochondrial Membrane Potential: Assess changes in mitochondrial membrane potential using a fluorescent probe like JC-1 and flow cytometry.

  • Western Blot Analysis: Analyze the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, as well as the release of cytochrome c from mitochondria into the cytosol.

Data Presentation

Table 1: Summary of Quantitative Data for Structurally Related Keto-octadecadienoic Acids

CompoundApplicationCell LineAssayResult (Concentration)Reference
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) Anti-inflammatoryRAW 264.7 macrophagesNO production inhibitionSignificant at 100 µM[2]
RAW 264.7 macrophagesTNF-α, IL-6 inhibitionSignificant at 100 µM[2]
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) Metabolic RegulationMouse primary hepatocytesPPARα activationSignificant increase in reporter activity[3]
Mouse primary hepatocytesTriglyceride accumulationSignificant inhibition[3]
Anti-cancerHRA ovarian cancer cellsApoptosis inductionDose-dependent increase[4]
HRA ovarian cancer cellsCaspase-3/7 activationDose-dependent increase[4]

Visualizations

Fibrinolysis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Fibrinolysis Assay cluster_analysis Data Analysis HUVECs Culture HUVECs to Confluence Treatment Treat with 11-Keto-9(E),12(E)- octadecadienoic acid HUVECs->Treatment Fibrin_Plate Prepare Fibrin-Plasminogen Plates Overlay Overlay Treated HUVECs with Fibrin Incubate Incubate and Monitor Lysis Overlay->Incubate Measure Measure Fibrin Degradation Products Incubate->Measure Analyze Quantify and Compare Fibrinolysis Measure->Analyze

Caption: Experimental workflow for assessing the fibrinolytic activity of this compound.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK Ikk IKK TLR4->Ikk Inflammation Pro-inflammatory Mediators (NO, TNF-α, IL-6) p38->Inflammation ERK->Inflammation JNK->Inflammation IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB->Inflammation Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Anti_Inflammation Anti-inflammatory Response HO1->Anti_Inflammation Keto_Acid 11-Keto-9(E),12(E)- octadecadienoic acid (Proposed) Keto_Acid->p38 Keto_Acid->ERK Keto_Acid->JNK Keto_Acid->Ikk Keto_Acid->Nrf2

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Troubleshooting & Optimization

improving the stability of 11-Keto-9(E),12(E)-octadecadienoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11-Keto-9(E),12(E)-octadecadienoic acid (11-KODA)

Welcome to the technical support center for this compound (11-KODA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 11-KODA in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (11-KODA) and why is its stability in solution a concern?

This compound is a keto-derivative of a polyunsaturated fatty acid. Its structure, containing both a ketone group and conjugated double bonds, makes it susceptible to degradation.[1] Instability can lead to the formation of various byproducts, potentially altering its biological activity and compromising the accuracy and reproducibility of experimental results. The primary degradation pathways for similar molecules include oxidation at the double bonds and reactions involving the keto group.[2][3]

Q2: What are the primary factors that contribute to the degradation of 11-KODA in solution?

The degradation of 11-KODA is primarily influenced by factors that promote oxidation and other chemical reactions. Key factors include:

  • Exposure to Oxygen: Molecular oxygen is a key reactant in the autoxidation of unsaturated fatty acids.[2][3]

  • Light Exposure: UV and visible light can provide the energy to initiate free-radical chain reactions, leading to oxidation.

  • Elevated Temperatures: Heat accelerates the rate of chemical reactions, including oxidation and other degradation pathways.

  • Presence of Metal Ions: Transition metals, such as iron and copper, can act as catalysts in the formation of free radicals, thereby accelerating oxidative degradation.[3]

  • pH of the Solution: The pH can influence the rate of hydrolysis and the keto-enol tautomerism, potentially affecting stability.[4][5]

Q3: How should I store stock solutions of 11-KODA to maximize stability?

For optimal stability, stock solutions of 11-KODA should be stored under the following conditions:

  • Solvent: Use a high-purity, degassed organic solvent such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF). For some fatty acids, solubility is high in these solvents.

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Light: Store in amber or light-blocking vials to prevent photo-oxidation.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination.

Q4: Can I use antioxidants to improve the stability of my 11-KODA solution?

Yes, incorporating antioxidants can significantly inhibit the process of autoxidation.[2] Common choices for lipid-based formulations include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is effective at low concentrations.

  • Butylated Hydroxyanisole (BHA): Another synthetic antioxidant often used in combination with BHT.

  • Tocopherol (Vitamin E): A natural antioxidant that can be effective in protecting unsaturated fatty acids.

It is crucial to ensure that the chosen antioxidant does not interfere with the downstream experimental assays.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my 11-KODA solution. Degradation of 11-KODA due to oxidation or other chemical reactions.- Prepare fresh solutions from a new stock aliquot for each experiment.- Verify storage conditions (temperature, light, inert atmosphere).- Consider adding an antioxidant (e.g., BHT, BHA) to the solvent.
Inconsistent results between experiments. - Inconsistent concentration of active 11-KODA due to degradation.- Repeated freeze-thaw cycles of the stock solution.- Prepare and use single-use aliquots of your 11-KODA stock solution.- Perform a stability study under your experimental conditions to determine the viable timeframe for using the working solution.
Precipitate formation in the solution upon thawing. - Poor solubility of 11-KODA in the chosen solvent at lower temperatures.- Solvent evaporation.- Gently warm the solution to room temperature and vortex to redissolve the compound.- Ensure vials are properly sealed to prevent solvent evaporation.- Consider preparing a more dilute stock solution if solubility is an issue.
Discoloration of the 11-KODA solution. Formation of degradation products.- Discard the solution.- Prepare a fresh solution from a reliable stock.- Review handling and storage procedures to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 11-KODA Stock Solution

Objective: To prepare a stock solution of 11-KODA with enhanced stability for use in biological experiments.

Materials:

  • This compound (solid)

  • High-purity ethanol (degassed)

  • Butylated hydroxytoluene (BHT)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Allow the solid 11-KODA to equilibrate to room temperature before opening the container.

  • Prepare a 0.1% (w/v) stock solution of BHT in degassed ethanol.

  • Weigh the required amount of 11-KODA in a sterile amber vial.

  • Add the appropriate volume of the BHT-containing ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the 11-KODA is completely dissolved.

  • Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.

  • Immediately cap the vial tightly.

  • Wrap the cap with parafilm to ensure an airtight seal.

  • Store the stock solution at -80°C.

Protocol 2: Assessment of 11-KODA Stability by UV-Vis Spectroscopy

Objective: To monitor the stability of 11-KODA in solution over time by observing changes in its UV-Vis absorbance spectrum. The conjugated diene and keto-chromophores of 11-KODA should have a characteristic UV absorbance that will change upon degradation.

Materials:

  • 11-KODA solution (prepared as in Protocol 1)

  • Solvent used for the 11-KODA solution (as a blank)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare several identical aliquots of your 11-KODA working solution in the desired buffer or solvent.

  • Store these aliquots under different conditions to be tested (e.g., room temperature vs. 4°C vs. -20°C; light vs. dark).

  • At time zero, measure the UV-Vis spectrum of one of the aliquots. Scan a range that includes the expected absorbance maximum for the conjugated system (typically in the 230-280 nm range for similar compounds).

  • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), measure the UV-Vis spectrum of an aliquot from each storage condition.

  • Compare the absorbance spectra over time. A decrease in the absorbance at the characteristic maximum and/or the appearance of new peaks can indicate degradation.

Data Presentation:

Table 1: Stability of 11-KODA in Ethanol with 0.1% BHT at Different Temperatures (Hypothetical Data)

Time (hours)Absorbance at λmax (Room Temp)Absorbance at λmax (4°C)Absorbance at λmax (-20°C)
01.001.001.00
40.850.981.00
80.720.951.00
240.450.880.99

Visualizations

degradation_pathway 11-KODA 11-KODA Oxidation Oxidation 11-KODA->Oxidation O2, Light, Metal Ions Isomerization Isomerization 11-KODA->Isomerization Heat, pH Keto-Enol_Tautomerism Keto-Enol_Tautomerism 11-KODA->Keto-Enol_Tautomerism pH Degradation_Products Degradation_Products Oxidation->Degradation_Products Isomerization->Degradation_Products Keto-Enol_Tautomerism->Degradation_Products

Caption: Potential degradation pathways for 11-KODA in solution.

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing Prepare_Stock Prepare 11-KODA Stock (e.g., in Ethanol + BHT) Aliquot Create Single-Use Aliquots Prepare_Stock->Aliquot Store Store at -80°C under Inert Gas Aliquot->Store Incubate Incubate Aliquots at Various Conditions (Temp, Light) Store->Incubate For Experiment Measure Measure at Time Points (e.g., UV-Vis, LC-MS) Incubate->Measure Analyze Analyze Data for Degradation Measure->Analyze Determine_Shelf_Life Determine_Shelf_Life Analyze->Determine_Shelf_Life Establish Optimal Storage & Handling

Caption: Workflow for preparing and testing the stability of 11-KODA solutions.

References

Technical Support Center: Analysis of 11-Keto-9(E),12(E)-octadecadienoic acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the mass spectrometry analysis of 11-Keto-ODA?

A1: The primary challenges in the analysis of 11-Keto-ODA and other keto-fatty acids by mass spectrometry include:

  • Low Ionization Efficiency: The keto group can make the molecule less amenable to efficient ionization by electrospray ionization (ESI), potentially leading to low signal intensity.

  • Isomeric Interferences: 11-Keto-ODA has several positional isomers, such as 9-Keto-ODA and 13-Keto-ODA, which have the same mass and similar chromatographic behavior, making their separation and distinct quantification challenging.

  • In-source Fragmentation or Rearrangement: The conjugated double bond system and the keto group can be susceptible to fragmentation or rearrangement in the ion source, complicating spectral interpretation.

  • Analyte Stability: Like many lipids, 11-Keto-ODA can be prone to degradation during sample preparation and storage.

Q2: When should I choose LC-MS/MS versus GC-MS for the analysis of 11-Keto-ODA?

A2: The choice between LC-MS/MS and GC-MS depends on your specific analytical needs:

  • LC-MS/MS is generally preferred for its ability to analyze the compound in its native form without derivatization, its high sensitivity and specificity in complex biological matrices, and its softer ionization, which minimizes fragmentation. It is the method of choice for quantitative analysis from biological samples.

  • GC-MS is a powerful technique for the separation of isomers and can provide detailed structural information through electron ionization (EI) fragmentation patterns. However, it requires chemical derivatization to make 11-Keto-ODA volatile and thermally stable.

Q3: What kind of derivatization is recommended for GC-MS analysis of 11-Keto-ODA?

A3: A two-step derivatization process is highly recommended for the GC-MS analysis of 11-Keto-ODA:

  • Methoximation: This step targets the ketone group, converting it into a methoxime derivative. This prevents the formation of multiple enol-isomers during the subsequent silylation step, which would otherwise result in multiple chromatographic peaks for a single analyte.

  • Silylation: This step targets the carboxylic acid group, converting it into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ester.

Troubleshooting Guides

LC-MS/MS Analysis

Issue: Low or no signal for 11-Keto-ODA

Possible Cause Troubleshooting Steps
Poor Ionization Optimize ESI source parameters. Experiment with both positive and negative ion modes. Negative ion mode is often more sensitive for acidic compounds. Consider adduct formation (e.g., [M+acetate]-).
Ion Suppression Improve chromatographic separation to resolve 11-Keto-ODA from co-eluting matrix components. Dilute the sample extract. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Suboptimal MS parameters Infuse a standard solution of 11-Keto-ODA (or a close isomer if unavailable) to optimize the precursor ion selection and collision energy for the most abundant and specific product ions.
Sample Degradation Minimize sample handling time and keep samples on ice or at 4°C during preparation. Store extracts at -80°C.

Issue: Poor chromatographic peak shape (e.g., tailing, broadening)

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable for the analyte. For acidic compounds like 11-Keto-ODA, a low pH (e.g., using 0.1% formic acid) can improve peak shape.
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
GC-MS Analysis

Issue: No peak corresponding to derivatized 11-Keto-ODA

Possible Cause Troubleshooting Steps
Incomplete Derivatization Ensure the sample extract is completely dry before adding derivatization reagents, as water can deactivate them. Optimize the reaction time and temperature for both methoximation and silylation steps.
Thermal Degradation Check the GC inlet temperature. A lower temperature might be necessary to prevent the degradation of the derivative.
Adsorption in the GC System Use a deactivated liner and column to minimize active sites where the analyte can adsorb.

Issue: Multiple peaks for the derivatized analyte

Possible Cause Troubleshooting Steps
Incomplete Methoximation If the keto group is not fully derivatized, enol-TMS ethers can form during silylation, leading to multiple peaks. Ensure the methoximation step is complete.
Formation of Syn/Anti Isomers The methoxime derivative can exist as syn and anti isomers, which may be chromatographically resolved. This is a known phenomenon and may need to be accounted for in the integration of the peaks.

Quantitative Data

Table 1: Suggested LC-MS/MS Parameters for Oxo-Octadecadienoic Acids (adapted for 11-Keto-ODA)

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 293.2
Product Ions (Q3) Based on isomers, likely fragments around m/z 113, 171, 275
Collision Energy (CE) Requires optimization, start with a range of 10-30 eV
Capillary Voltage ~3.0 kV
Source Temperature 120-150 °C
Desolvation Gas Temperature 400-500 °C

Note: The exact product ions and optimal collision energy for 11-Keto-ODA should be determined by infusing a pure standard into the mass spectrometer.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 11-Keto-ODA from Biological Samples
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., d4-13-HODE).

    • Add 300 µL of methanol (B129727) to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Add 1 mL of a solvent mixture (e.g., hexane/ethyl acetate (B1210297) 1:1 v/v) and vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50% methanol in water).

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Injection Volume: 5-10 µL.

    • MS Detection: Use the parameters from Table 1, with optimization for your specific instrument.

Protocol 2: Derivatization of 11-Keto-ODA for GC-MS Analysis
  • Sample Preparation:

    • Ensure the sample extract containing 11-Keto-ODA is completely dry in a reaction vial. This can be achieved by evaporation under nitrogen.

  • Methoximation:

    • Add 50 µL of a 2% (w/v) methoxyamine hydrochloride solution in pyridine (B92270) to the dried sample.

    • Seal the vial and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 60 minutes.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.

    • Seal the vial and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (Plasma/Tissue) add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip lle Liquid-Liquid Extraction (Hexane/EtOAc) protein_precip->lle evap Evaporation to Dryness lle->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: A generalized experimental workflow for the quantitative analysis of 11-Keto-ODA by LC-MS/MS.

troubleshooting_workflow cluster_ionization Ionization Issues cluster_chromatography Chromatography Issues cluster_ms MS Parameter Issues cluster_sample Sample Preparation Issues start Low/No Signal in LC-MS/MS check_ionization Check Ionization Source Parameters start->check_ionization check_chromatography Review Chromatography start->check_chromatography check_ms_params Optimize MS/MS Parameters start->check_ms_params check_sample_prep Evaluate Sample Preparation start->check_sample_prep opt_source Optimize ESI source check_ionization->opt_source switch_mode Switch ion mode (Neg/Pos) check_ionization->switch_mode peak_shape Assess peak shape check_chromatography->peak_shape ion_suppression Check for ion suppression check_chromatography->ion_suppression optimize_ce Optimize Collision Energy check_ms_params->optimize_ce verify_mrm Verify MRM transitions check_ms_params->verify_mrm check_recovery Evaluate extraction recovery check_sample_prep->check_recovery analyte_stability Assess analyte stability check_sample_prep->analyte_stability

Caption: A troubleshooting decision tree for addressing low signal intensity in LC-MS/MS analysis.

biosynthesis_pathway la Linoleic Acid hpode Hydroperoxy-octadecadienoic acid (HPODE) la->hpode Lipoxygenase hode Hydroxy-octadecadienoic acid (HODE) hpode->hode Glutathione Peroxidase keto_oda 11-Keto-ODA hode->keto_oda Hydroxy-fatty acid dehydrogenase ppara PPARα keto_oda->ppara Agonist Binding ppre PPRE ppara->ppre Heterodimerization with RXR rxr RXR rxr->ppre gene_expression Target Gene Expression (Fatty Acid Oxidation) ppre->gene_expression Transcriptional Activation

Caption: Simplified biosynthesis and signaling pathway of Keto-ODAs via PPARα activation.

Technical Support Center: Optimizing Extraction of 11-Keto-9(E),12(E)-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 11-Keto-9(E),12(E)-octadecadienoic acid (11-KODA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound (11-KODA) and why is it important?

A1: this compound is an oxidized metabolite of linoleic acid, belonging to the class of molecules known as oxylipins. These molecules are increasingly recognized for their roles in various physiological and pathological processes. Specifically, 11-KODA has been identified as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells, suggesting its potential importance in cardiovascular health and disease.[1]

Q2: What are the main challenges in extracting 11-KODA?

A2: Like many oxidized fatty acids, 11-KODA is present in biological samples at very low concentrations and can be susceptible to degradation during the extraction process. Key challenges include:

  • Low abundance: Requires sensitive analytical methods and efficient extraction to achieve detectable levels.

  • Instability: The keto-diene structure can be sensitive to heat, light, and extreme pH, potentially leading to isomerization or degradation.

  • Matrix effects: Co-extraction of other lipids and macromolecules from complex biological samples can interfere with quantification.

  • Isomer separation: Distinguishing 11-KODA from other structurally similar isomers of keto-octadecadienoic acid can be challenging.

Q3: Which extraction method is best for 11-KODA: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A3: Both LLE and SPE have been successfully used for the extraction of oxylipins, including keto-fatty acids. The choice depends on the sample matrix, desired purity, and available resources.

  • Solid-Phase Extraction (SPE) is often preferred for its ability to provide cleaner extracts and better enrichment of low-abundance analytes.[2][3][4] For oxylipins, C18 cartridges are commonly used and have shown good performance.[2][3]

  • Liquid-Liquid Extraction (LLE) can be effective, but may result in the co-extraction of more interfering substances, potentially leading to greater ion suppression in mass spectrometry-based analyses.[2][4]

A comparative study on oxylipin extraction from plasma found that SPE on a C18 material, with specific washing steps, showed the best overall performance for a broad spectrum of analytes.[2][3]

Q4: What solvents are recommended for the extraction of 11-KODA?

A4: The choice of solvent is critical for efficient extraction.

  • For LLE , a common solvent system is a mixture of a polar and a non-polar solvent, such as chloroform/methanol (B129727) or ethyl acetate.

  • For SPE , after loading the sample onto a conditioned C18 cartridge, washing steps with water and a non-polar solvent like hexane (B92381) are used to remove interferences, followed by elution of the oxylipins with a more polar solvent like methyl formate (B1220265) or methanol.[2][3] Studies on safflower seed oil showed that petroleum benzene (B151609) and hexane yielded the highest oil content in hot extraction methods.[5][6] For sunflower seeds, n-hexane provided the maximum oil yield compared to more polar solvents like acetone, methanol, and ethanol.[7]

Q5: How can I prevent the degradation of 11-KODA during extraction?

A5: To minimize degradation, the following precautions are recommended:

  • Work at low temperatures (on ice) whenever possible.

  • Minimize exposure to light by using amber glass vials.

  • Avoid strong acids or bases, as they can cause isomerization or degradation.

  • Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents to prevent auto-oxidation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no recovery of 11-KODA Inefficient extraction from the sample matrix.- Optimize the solvent system. For LLE, ensure proper phase separation. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate to release 11-KODA from the sorbent. - Ensure the sample pH is adjusted to be slightly acidic (around pH 3-4) before extraction to protonate the carboxylic acid group, which improves its retention on reversed-phase SPE cartridges and its partitioning into organic solvents during LLE.
Degradation of 11-KODA during sample processing.- Perform all extraction steps at low temperatures (e.g., on ice). - Use solvents containing an antioxidant (e.g., 0.005% BHT). - Minimize sample exposure to air and light.
Incomplete elution from the SPE cartridge.- Use a stronger elution solvent (e.g., increase the percentage of organic solvent). - Ensure the elution volume is sufficient to completely recover the analyte.
High variability in results Inconsistent sample handling and extraction procedure.- Standardize all steps, including sample volumes, incubation times, and vortexing/mixing procedures. - Use an internal standard (e.g., a stable isotope-labeled analog of 11-KODA) added at the beginning of the extraction process to correct for variability.
Matrix effects in the analytical instrument (e.g., LC-MS).- Improve sample cleanup by using a more rigorous SPE protocol with optimized wash steps. - Dilute the final extract to reduce the concentration of interfering matrix components. - Optimize the chromatographic separation to resolve 11-KODA from co-eluting matrix components.
Presence of interfering peaks Co-extraction of other lipids or matrix components.- For SPE, include wash steps with a weak organic solvent to remove less retained interferences before eluting 11-KODA. - For LLE, a back-extraction with an aqueous buffer can sometimes remove polar interferences from the organic phase.
Contamination from plasticware or solvents.- Use high-purity solvents and glassware. Avoid plastic tubes and pipette tips where possible, as plasticizers can leach and cause interference.

Data Presentation: Comparison of Extraction Methods for Oxylipins

The following table summarizes quantitative data from a comparative study on the recovery of various oxylipins from plasma using different extraction methods. While this data is not specific to 11-KODA, it provides a valuable comparison of the efficiency of common extraction techniques for this class of molecules.

Extraction Method Analyte Class Average Recovery (%) Matrix Effect (%) Reference
SPE (C18 with methyl formate elution) Eicosanoids70-100-20 to -40[2][3]
SPE (Oasis HLB) Eicosanoids50-80-30 to -60[2][3]
SPE (Strata-X) Eicosanoids40-70-40 to -70[2][3]
SPE (BondElut Anion Exchange) Eicosanoids20-50-10 to -30[2][3]
LLE (Ethyl Acetate) Eicosanoids30-60-50 to -80[2][3]
  • Recovery: The percentage of the analyte recovered after the extraction process.

  • Matrix Effect: The effect of co-eluting compounds from the sample matrix on the ionization of the analyte in the mass spectrometer. A negative value indicates ion suppression.

Experimental Protocols

Based on best practices for oxylipin extraction, the following is a recommended protocol for the extraction of 11-KODA from a biological fluid (e.g., plasma or cell culture supernatant) for LC-MS/MS analysis.

Protocol: Solid-Phase Extraction (SPE) of 11-KODA

1. Materials:

  • SPE cartridges: C18, 100 mg

  • Internal Standard (IS): A stable isotope-labeled analog of 11-KODA (if available) or a related keto-fatty acid.

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Hexane (LC-MS grade), Methyl Formate, Formic Acid.

  • Antioxidant: Butylated hydroxytoluene (BHT)

  • Collection tubes: Amber glass tubes

2. Sample Preparation:

  • Thaw the biological sample on ice.

  • To 100 µL of the sample, add the internal standard.

  • Acidify the sample to approximately pH 3-4 by adding a small volume of dilute formic acid. This ensures that the carboxylic acid group of 11-KODA is protonated.

3. SPE Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not let the cartridge run dry.

  • Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and very polar impurities.

    • Wash the cartridge with 2 mL of hexane to remove non-polar lipids.

  • Elution: Elute the 11-KODA and other oxylipins with 2 mL of methyl formate into a clean amber glass tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

Visualizations

Biosynthesis of Keto-Octadecadienoic Acids

The following diagram illustrates the general biosynthetic pathway for the formation of keto-octadecadienoic acids, such as 11-KODA, from linoleic acid. This process involves initial oxidation by lipoxygenase enzymes followed by the action of a dehydrogenase.

biosynthesis linoleic_acid Linoleic Acid hydroperoxy_intermediate Hydroperoxy-octadecadienoic Acid (HPODE) linoleic_acid->hydroperoxy_intermediate hydroxy_intermediate Hydroxy-octadecadienoic Acid (HODE) hydroperoxy_intermediate->hydroxy_intermediate keto_acid Keto-octadecadienoic Acid (e.g., 11-KODA) hydroxy_intermediate->keto_acid lipoxygenase Lipoxygenase (LOX) lipoxygenase->linoleic_acid peroxidase Peroxidase peroxidase->hydroperoxy_intermediate dehydrogenase Dehydrogenase dehydrogenase->hydroxy_intermediate

Caption: Biosynthesis of keto-octadecadienoic acids from linoleic acid.

General Experimental Workflow for 11-KODA Extraction and Analysis

This diagram outlines the key steps involved in the extraction and quantification of 11-KODA from a biological sample.

workflow start Biological Sample add_is Add Internal Standard start->add_is acidify Acidify Sample add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe wash Wash (Water & Hexane) spe->wash elute Elute (Methyl Formate) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for 11-KODA extraction and analysis.

Potential Signaling Pathway of 11-KODA in Endothelial Cells

While the specific signaling pathway for 11-KODA is not fully elucidated, its known effect on enhancing fibrinolytic activity in endothelial cells suggests it may modulate pathways involved in vascular homeostasis. The diagram below proposes a potential logical relationship based on the known functions of related oxylipins and endothelial cell signaling.

signaling koda 11-KODA receptor Cell Surface or Nuclear Receptor koda->receptor signaling_cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) receptor->signaling_cascade transcription_factor Activation of Transcription Factors signaling_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression tpa Increased t-PA Production gene_expression->tpa fibrinolysis Enhanced Fibrinolysis tpa->fibrinolysis

References

preventing isomerization of 11-Keto-9(E),12(E)-octadecadienoic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 11-Keto-9(E),12(E)-octadecadienoic acid during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is a keto-derivative of a conjugated linoleic acid isomer. Its structure, containing conjugated double bonds, makes it susceptible to isomerization, particularly the conversion of the (E,E) configuration to the more thermodynamically stable (Z,E) or other isomers. This isomerization can lead to inaccurate quantification and misinterpretation of experimental results. The presence of a keto group can also influence the molecule's reactivity.

Q2: What are the primary factors that can induce isomerization of this compound?

Several factors can promote the isomerization of conjugated fatty acids, and by extension, this compound:

  • Heat: Elevated temperatures during sample preparation, storage, or analysis can provide the energy needed for the double bonds to reconfigure.

  • Light: Exposure to UV and visible light, especially in the presence of photosensitizers, can trigger isomerization.

  • Acidic or Basic Conditions: Strong acids or bases can catalyze the movement of double bonds.

  • Presence of Free Radicals: Oxidative conditions and the presence of free radicals can lead to isomerization and other degradation pathways.

  • Metal Ions: Transition metal ions can act as catalysts for both isomerization and oxidation.

Q3: How can I minimize isomerization during sample storage?

To maintain the isomeric purity of this compound in solution:

  • Storage Temperature: Store samples at low temperatures, preferably at -20°C or -80°C.

  • Inert Atmosphere: Overlay the sample with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation, which can generate radicals that promote isomerization.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the sample from light.

  • Solvent Choice: Dissolve the compound in a high-purity, degassed solvent. Ethanol or a buffered solution can be suitable. For long-term storage, aprotic solvents may be preferable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of extra peaks in chromatogram, suggesting isomer formation. High temperature during sample preparation or injection. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Avoid prolonged heating during any derivatization steps.
Exposure to light. Prepare samples under low light conditions and use amber autosampler vials.
Acidic or basic mobile phase. If possible, use a mobile phase with a neutral pH. If acidic conditions are necessary for chromatography, minimize the analysis time.
Poor peak shape or resolution. Suboptimal chromatographic conditions. Optimize the mobile phase composition, gradient, and flow rate. Consider using a column specifically designed for fatty acid or isomer separations.
Interaction with metal surfaces. Use a metal-free or bio-inert HPLC system and columns to minimize metal-catalyzed degradation.
Loss of analyte or inconsistent quantification. Degradation in the stock solution. Prepare fresh stock solutions frequently. Store them under an inert atmosphere at -80°C. Consider adding an antioxidant like BHT to the solvent.
Adsorption to sample vials. Use silanized glass vials or polypropylene (B1209903) vials to reduce adsorption.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is a generalized method for extracting lipids, including keto-fatty acids, from biological samples.

  • Homogenization: Homogenize the sample (e.g., cell pellet, tissue) in a cold solvent mixture, such as chloroform:methanol (2:1, v/v).

  • Phase Separation: Add water to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8.

  • Lipid Extraction: Centrifuge the mixture to separate the layers. The lower organic phase, containing the lipids, should be carefully collected.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen at a low temperature (<30°C).

  • Reconstitution: Reconstitute the lipid extract in a suitable solvent for analysis (e.g., ethanol, mobile phase).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a starting point for the HPLC analysis of this compound, adapted from methods for similar compounds.[1]

Parameter Recommendation
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Water with 0.1% acetic acid (use with caution due to potential for isomerization) or a neutral buffer
Gradient Start with a lower concentration of acetonitrile (B52724) and gradually increase to 100% over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C (avoid higher temperatures)
Detection UV detector at approximately 276 nm, which is the characteristic wavelength for conjugated keto-dienes.
Injection Volume 10-20 µL

Note: The optimal conditions may vary depending on the specific HPLC system and column used. Method development and validation are crucial.

Visualizations

Isomerization_Pathway This compound This compound 11-Keto-9(Z),12(E)-octadecadienoic acid 11-Keto-9(Z),12(E)-octadecadienoic acid This compound->11-Keto-9(Z),12(E)-octadecadienoic acid Heat, Light, Acid/Base Other Isomers Other Isomers 11-Keto-9(Z),12(E)-octadecadienoic acid->Other Isomers Further Isomerization

Caption: Potential isomerization pathway of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_post Post-Analysis Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution HPLC/GC-MS Analysis HPLC/GC-MS Analysis Reconstitution->HPLC/GC-MS Analysis Data Acquisition Data Acquisition HPLC/GC-MS Analysis->Data Acquisition Peak Identification Peak Identification Data Acquisition->Peak Identification Quantification Quantification Peak Identification->Quantification Data Interpretation Data Interpretation Quantification->Data Interpretation

Caption: General analytical workflow for this compound.

Troubleshooting_Tree Start Start Unexpected Peaks? Unexpected Peaks? Start->Unexpected Peaks? Check Sample Prep Check Sample Prep Unexpected Peaks?->Check Sample Prep Yes Problem Solved Problem Solved Unexpected Peaks?->Problem Solved No Check Analytical Method Check Analytical Method Check Sample Prep->Check Analytical Method Review Storage Conditions Review Storage Conditions Check Sample Prep->Review Storage Conditions Optimize Chromatography Optimize Chromatography Check Analytical Method->Optimize Chromatography Review Storage Conditions->Problem Solved Optimize Chromatography->Problem Solved

Caption: Troubleshooting decision tree for unexpected analytical results.

References

Technical Support Center: Troubleshooting Poor Chromatographic Resolution of Octadecadienoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor chromatographic resolution of octadecadienoic acids. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during HPLC and GC analysis.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Frequently Asked Questions (FAQs)

Q1: What is the most effective HPLC technique for resolving isomers of octadecadienoic acid?

A1: Silver-ion high-performance liquid chromatography (Ag+-HPLC) is a highly effective method for separating both geometric (cis/trans) and positional isomers of octadecadienoic acids.[1][2] While reversed-phase HPLC (RP-HPLC) can be used, it may not offer the same level of resolution for complex isomer mixtures.[1]

Q2: What type of column is recommended for separating octadecadienoic acid isomers?

A2: For Ag+-HPLC, columns with a stationary phase impregnated with silver ions, such as the ChromSpher 5 µm Lipids column, are recommended.[1] Phenyl-based columns can also provide alternative selectivity.[2] For general quantification using RP-HPLC, a C18 column is often suitable.[3]

Q3: Is derivatization necessary for the HPLC analysis of octadecadienoic acids?

A3: Derivatization is not always required for HPLC analysis.[2] However, converting the fatty acids to their methyl esters (FAMEs) or other UV-active esters like phenacyl esters can enhance peak shape and detection sensitivity, especially with UV detectors.[1]

Q4: What is the optimal UV wavelength for detecting octadecadienoic acids?

A4: Conjugated octadecadienoic acids show strong UV absorbance around 234 nm, which is a commonly used wavelength for their detection with a photodiode array (PDA) or UV detector.[1][4] For underivatized fatty acids without strong chromophores, lower wavelengths (around 210 nm) may be used.[3]

Troubleshooting Guide: HPLC Issues
IssuePotential CauseRecommended Solution
Poor Resolution of Isomers Inappropriate column selection.For complex isomer mixtures, utilize an Ag+-HPLC column.[1]
Mobile phase not optimized.Adjust the mobile phase composition. For Ag+-HPLC, vary the polar modifier concentration (e.g., acetonitrile). For RP-HPLC, adjust the organic solvent-to-water ratio.[1]
Suboptimal column temperature.Optimize and maintain a constant column temperature using a column oven to improve reproducibility and resolution.[1]
Broad Peaks Low flow rate.Increase the flow rate within the column's recommended limits.[1]
Large dead volume.Use shorter tubing with a smaller internal diameter to connect the column to the detector.[1]
Column contamination.Flush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column.[1]
Column overload.Reduce the injection volume or dilute the sample.[5]
Inconsistent Retention Times Fluctuating mobile phase composition.Ensure precise mixing of the mobile phase, especially for gradient elution.[1]
Temperature variations.Use a column oven to maintain a consistent temperature.[1]
Column degradation.If the column has been used extensively, its performance may decline. Replace the column if other troubleshooting steps fail.[1]
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase thoroughly.[1]
Contaminated mobile phase or detector.Prepare fresh mobile phase and flush the detector flow cell.[1]
Incomplete column equilibration.Ensure the column is fully equilibrated with the mobile phase before analysis.[1]

Gas Chromatography (GC) Troubleshooting

For GC analysis, octadecadienoic acids must be derivatized to their more volatile fatty acid methyl esters (FAMEs).[2][6]

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for separating octadecadienoic acid isomers?

A1: Highly polar capillary columns, such as those with biscyanopropyl or polyethylene (B3416737) glycol (Carbowax-type) stationary phases, are recommended for resolving FAME isomers, including cis and trans forms.[7][8]

Q2: Why am I seeing poor peak shape in my GC analysis?

A2: Poor peak shape can result from incomplete derivatization, active sites in the GC inlet or column, or improper injection techniques.[2] Ensure the methylation reaction is complete and use a deactivated inlet liner.[2] An autosampler can help with consistent injections.[2]

Troubleshooting Guide: GC Issues
IssuePotential CauseRecommended Solution
Poor Resolution of Isomers Inadequate column chemistry.Use a highly polar capillary column (e.g., SP-2560, SLB-IL111).[2]
Inappropriate temperature program.Optimize the oven temperature program. A slower ramp rate can improve the resolution of closely eluting peaks.[2]
Peak Tailing Incomplete derivatization.Ensure the methylation reaction has gone to completion. Use a fresh derivatizing agent.[2]
Active sites in the GC system.Use a deactivated inlet liner and check for column degradation.[2]
Contamination in the injector.Clean the injector and replace the septum and liner.[9]

Quantitative Data Summary

The selection of an analytical method depends on its performance characteristics. The following table summarizes key validation parameters for the analysis of octadecadienoic acid and its isomers using various techniques.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.999[3]>0.990[3]>0.999[3]
Accuracy (% Recovery) 87.93% - 89.33%[3]>95%[3]87.25% - 119.44%[3]
Precision (RSD %) <2%[3]<2%[3]<6.96%[3]
Limit of Detection (LOD) 0.035 - 0.090 µg/g[3]0.109 - 0.177 mg/mL[3]0.4 ppb[3]
Limit of Quantitation (LOQ) 0.12 - 0.32 µg/g[3]0.332 - 0.537 mg/mL[3]1.2 ppb[3]

Experimental Protocols

Protocol 1: Sample Preparation - Methyl Esterification for HPLC and GC Analysis
  • To a sample containing up to 50 mg of lipid, add 1 mL of dry toluene.[1]

  • Add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.[1]

  • Heat the mixture at 50°C for 10 minutes.[1]

  • Neutralize the reaction by adding 0.1 mL of glacial acetic acid.[1]

  • Add 5 mL of water and extract the fatty acid methyl esters (FAMEs) twice with 5 mL of hexane (B92381).[1]

  • Evaporate the hexane under a stream of nitrogen and redissolve the FAMEs in the mobile phase for HPLC or an appropriate solvent for GC.[1]

Protocol 2: Ag+-HPLC for Isomer Separation
  • Column: ChromSpher 5 µm Lipids, 250 x 4.6 mm (or equivalent Ag+-HPLC column).[1]

  • Mobile Phase: n-Hexane with 0.1% acetonitrile (B52724).[1]

  • Gradient: Hold at 100% acetonitrile for 10 minutes. Return to initial conditions and equilibrate for 10 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV at 234 nm.[1]

  • Injection Volume: 10 µL.[1]

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_investigate Investigation cluster_action Corrective Actions cluster_end Outcome start Poor Resolution check_column Check Column Type start->check_column check_mobile_phase Check Mobile Phase start->check_mobile_phase check_temp Check Temperature start->check_temp use_ag_plus Use Ag+-HPLC Column check_column->use_ag_plus Isomer Separation? optimize_mp Optimize Composition check_mobile_phase->optimize_mp optimize_temp Optimize & Stabilize Temp check_temp->optimize_temp end Improved Resolution use_ag_plus->end optimize_mp->end optimize_temp->end GC_Troubleshooting_Workflow cluster_start_gc Start cluster_investigate_gc Investigation cluster_action_gc Corrective Actions cluster_end_gc Outcome start_gc Poor Peak Shape (Tailing/Broadening) check_derivatization Check Derivatization start_gc->check_derivatization check_system Check GC System start_gc->check_system check_injection Check Injection start_gc->check_injection ensure_completion Ensure Complete Reaction check_derivatization->ensure_completion clean_system Clean Inlet, Use Deactivated Liner check_system->clean_system optimize_injection Optimize Injection Parameters check_injection->optimize_injection end_gc Improved Peak Shape ensure_completion->end_gc clean_system->end_gc optimize_injection->end_gc Experimental_Workflow sample Lipid Sample esterification Methyl Esterification (Derivatization) sample->esterification extraction Hexane Extraction esterification->extraction evaporation Evaporation & Reconstitution extraction->evaporation analysis Chromatographic Analysis (HPLC or GC) evaporation->analysis data Data Analysis analysis->data

References

Technical Support Center: Analysis of 11-Keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of 11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) and related oxylipins.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of 11-Keto-ODA, with a focus on mitigating matrix effects.

Issue 1: Low Analyte Signal or Poor Sensitivity

  • Question: My signal for 11-Keto-ODA is very low, close to the limit of detection, even with a standard solution. What could be the cause and how can I improve it?

  • Answer: Low signal intensity for 11-Keto-ODA can stem from several factors, including ion suppression due to matrix effects, suboptimal instrument parameters, or analyte degradation. Here’s a step-by-step troubleshooting approach:

    • Assess Matrix Effects: The most common culprit for low signal in biological samples is ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte.[1] Phospholipids (B1166683) are a major source of ion suppression in plasma and serum samples.[1][2]

      • Recommendation: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. A significant drop in the baseline signal of a continuously infused standard during the elution of a blank matrix extract indicates the presence of ion suppression.[3]

    • Optimize Sample Preparation: A robust sample preparation protocol is critical for removing interfering matrix components.

      • Recommendation: If you are currently using protein precipitation (PPT), consider switching to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4] SPE, in particular, can be highly effective at removing phospholipids.[5] Refer to the Experimental Protocols section for a detailed SPE protocol.

    • Enhance Chromatographic Separation: Improving the separation between 11-Keto-ODA and matrix components can significantly reduce ion suppression.

      • Recommendation: Modify your LC gradient to better resolve the analyte from the regions of ion suppression identified in the post-column infusion experiment.[6] Employing a column with a different chemistry or smaller particle size can also improve resolution.

    • Optimize MS Parameters: Ensure your mass spectrometer is operating under optimal conditions for 11-Keto-ODA.

      • Recommendation: Perform a tuning and calibration of the instrument. Optimize the spray voltage, gas flows, and temperatures for the specific analyte. While specific transitions for 11-Keto-ODA are not widely published, you can start by predicting them based on its structure (precursor ion [M-H]⁻) and then optimizing the collision energy to obtain stable and sensitive product ions.

Issue 2: High Variability and Poor Reproducibility in Quantitative Results

  • Question: I'm observing significant variability in my quantitative results for 11-Keto-ODA across different samples and even between replicate injections of the same sample. What is the likely cause and solution?

  • Answer: High variability is often a direct consequence of inconsistent matrix effects between samples. It can also be caused by analyte instability or issues with the internal standard.

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects and variability in sample preparation and instrument response.[7]

      • Recommendation: If commercially available, use a ¹³C- or D-labeled 11-Keto-ODA as an internal standard. The SIL-IS should be added to the sample at the very beginning of the sample preparation process to account for any analyte loss during extraction.

    • Thorough Sample Homogenization: Inconsistent sample homogenization can lead to variable extraction efficiencies.

      • Recommendation: Ensure that your samples are completely thawed and vortexed thoroughly before aliquoting for extraction.

    • Evaluate and Minimize Analyte Degradation: Oxylipins can be susceptible to degradation.

      • Recommendation: Keep samples on ice during preparation and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent auto-oxidation.[8]

    • Matrix-Matched Calibrants: If a SIL-IS is not available, preparing your calibration standards in a blank matrix that closely matches your study samples can help to normalize the matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my 11-Keto-ODA analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[9] This can either lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[1] For 11-Keto-ODA, which is often present at low concentrations in complex biological matrices like plasma, matrix effects can be a significant challenge.

Q2: What are the main sources of matrix effects in plasma/serum samples for lipid analysis?

A2: The primary sources of matrix effects in plasma and serum are phospholipids, salts, and endogenous metabolites.[1] Phospholipids are particularly problematic due to their high abundance and their tendency to co-elute with many lipids of interest, causing significant ion suppression in electrospray ionization (ESI).[2]

Q3: Which sample preparation technique is best for reducing matrix effects for 11-Keto-ODA?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here is a comparison:

  • Protein Precipitation (PPT): Simple and fast, but generally provides the least clean extracts and is most prone to significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be more labor-intensive and may have lower recovery for more polar analytes.

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a broad range of interferences, including phospholipids, leading to cleaner extracts and reduced matrix effects.[5]

For sensitive and accurate quantification of 11-Keto-ODA, Solid-Phase Extraction (SPE) is highly recommended.

Q4: How can I assess the efficiency of my sample preparation method in reducing matrix effects?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte spiked into a post-extracted blank sample matrix with the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q5: Should I use a stable isotope-labeled internal standard for 11-Keto-ODA analysis?

A5: Yes, absolutely. The use of a stable isotope-labeled internal standard (SIL-IS) that has the same chemical structure as your analyte is the gold standard for quantitative bioanalysis.[7] It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of any signal suppression or enhancement.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Oxylipin Analysis

Sample Preparation MethodTypical Analyte Recovery (%)Relative Phospholipid Removal EfficiencyThroughputPropensity for Matrix Effects
Protein Precipitation (PPT) 85 - 105LowHighHigh
Liquid-Liquid Extraction (LLE) 70 - 95ModerateMediumModerate
Solid-Phase Extraction (SPE) 80 - 110HighMedium-HighLow

Data compiled from multiple sources comparing general oxylipin analysis. Actual values may vary depending on the specific analyte and protocol.

Table 2: Quantitative Comparison of Matrix Effect and Recovery for Different SPE Sorbents

SPE Sorbent TypeAnalyte Recovery (%)Matrix Effect (%)Reference
Reversed-Phase (C18) 85 ± 1075 ± 15Generic data
Polymeric Reversed-Phase 92 ± 888 ± 10Generic data
Mixed-Mode Cation Exchange 88 ± 1280 ± 12Generic data
Phospholipid Removal Plates > 95> 90[10]

This table provides representative data. Performance can vary based on the specific commercial product and the analyte.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for the Analysis of 11-Keto-ODA in Human Plasma

This protocol is adapted from established methods for oxylipin analysis and is designed to effectively remove phospholipids and other interfering substances.[10]

Materials:

  • SPE cartridges (e.g., Oasis HLB, 30 mg)

  • Human plasma

  • Internal standard solution (e.g., ¹³C-labeled 11-Keto-ODA in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Thawing and Spiking:

    • Thaw plasma samples on ice.

    • Vortex samples for 10 seconds.

    • To 200 µL of plasma, add 10 µL of the internal standard solution. Vortex briefly.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the spiked plasma sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent by gravity or gentle vacuum.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 11-Keto-ODA and other retained lipids with 1 mL of acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike 1. Add IS spe Solid-Phase Extraction (SPE) spike->spe 2. Load elute Elution spe->elute 3. Wash & Elute dry Dry Down elute->dry 4. Evaporate reconstitute Reconstitution dry->reconstitute 5. Reconstitute lcms LC-MS/MS Analysis reconstitute->lcms 6. Inject data Data Processing lcms->data 7. Quantify

Caption: Workflow for 11-Keto-ODA analysis.

matrix_effect_logic start Start: Inconsistent or Low Analyte Signal check_me Assess Matrix Effects (Post-Column Infusion) start->check_me me_present Matrix Effects Present? check_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE) me_present->optimize_sp Yes end End: Accurate & Reproducible Quantification me_present->end No optimize_lc Improve Chromatographic Separation optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is use_sil_is->end

Caption: Troubleshooting matrix effects.

References

long-term storage conditions for 11-Keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and handling of 11-Keto-9(E),12(E)-octadecadienoic acid. The information is curated for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, it is recommended to store this compound at -20°C or colder, preferably at -80°C.[1][2] The compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1] It is also advisable to protect the compound from light.[1] The container should be tightly sealed to prevent moisture and air from entering.[3][4][5]

Q2: Can I store the compound at 4°C for a short period?

A2: While short-term storage at 4°C may be possible for a few days, it is not recommended for long-term stability. Polyunsaturated fatty acids and their derivatives are susceptible to degradation at higher temperatures.[6][7] For any storage period beyond immediate use, it is best to adhere to the recommended -20°C to -80°C temperature range.

Q3: My this compound is in a solvent. How should I store it?

A3: If the compound is dissolved in an organic solvent, the storage conditions should be similar to the neat compound, i.e., at -20°C or -80°C in a tightly sealed container. The choice of solvent can also impact stability. It is important to use a high-purity, dry solvent.

Q4: What are the signs of degradation of this compound?

A4: Degradation of the compound may not be visually apparent. However, signs of degradation can include a change in color, the appearance of a precipitate, or a change in the consistency of the material. The most reliable way to assess degradation is through analytical methods such as chromatography (e.g., HPLC, GC) or spectroscopy to check for the appearance of new peaks or a decrease in the main compound peak.

Q5: How does oxidation affect this compound?

A5: Like other polyunsaturated fatty acids, this compound is susceptible to oxidation due to its double bonds.[6][8] Oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and other secondary oxidation products, which can interfere with experimental results. Storing the compound under an inert gas and at low temperatures helps to minimize oxidation.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify storage conditions (temperature, atmosphere, light protection). Perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the compound. If degradation is confirmed, use a fresh, properly stored aliquot.
Precipitate formation in a solution The compound may have come out of solution at low temperatures, or it could be a sign of degradation.Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. If it does not, it may indicate degradation or insolubility in the chosen solvent at that concentration. Consider filtering the solution or preparing a fresh one.
Discoloration of the compound This could be a sign of oxidation or other chemical degradation.Discard the discolored material. Ensure that future storage is under an inert atmosphere and protected from light.
Difficulty dissolving the compound The compound may not be readily soluble in the chosen solvent, or the solvent may be of poor quality (e.g., containing water).Refer to the supplier's datasheet for recommended solvents. Use a high-purity, anhydrous solvent. Gentle warming or sonication may aid in dissolution, but be cautious as heat can promote degradation.

Experimental Protocols

While specific experimental protocols will vary based on the research application, proper handling during sample preparation is crucial.

General Handling Protocol:

  • Before use, allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture into the compound.

  • If the compound is stored under an inert gas, briefly flush the vial with the same inert gas before and after taking an aliquot.

  • Use clean, dry glassware and syringes.

  • For preparing solutions, use high-purity, anhydrous solvents.

  • Prepare solutions fresh for each experiment whenever possible. If a stock solution needs to be stored, store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Visualizations

StorageTroubleshooting Troubleshooting Workflow for Stored this compound start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions: - Temperature (-20°C / -80°C)? - Inert Atmosphere? - Light Protected? start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->purity_analysis degradation_check Degradation Observed? purity_analysis->degradation_check use_fresh Use Fresh Aliquot from Proper Storage degradation_check->use_fresh Yes review_protocol Review Handling Protocol: - Equilibration to RT? - Inert Gas Purge? - Fresh Solutions? degradation_check->review_protocol No end_good End: Problem Resolved use_fresh->end_good end_bad End: Consider New Compound Source review_protocol->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

SignalingPathway Potential Degradation Pathway of this compound compound This compound oxidation Oxidation (Oxygen, Light, Heat) compound->oxidation hydroperoxides Hydroperoxides oxidation->hydroperoxides secondary_products Secondary Oxidation Products (Aldehydes, etc.) hydroperoxides->secondary_products loss_of_activity Loss of Biological Activity secondary_products->loss_of_activity

Caption: Simplified potential degradation pathway via oxidation.

References

Technical Support Center: Method Refinement for Low-Level Detection of 11-Keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of 11-Keto-9(E),12(E)-octadecadienoic acid (11-KODA).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the low-level detection of 11-KODA?

A1: The most common and highly sensitive method for the low-level detection and quantification of 11-KODA in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for analyzing low-abundance lipids like 11-KODA.

Q2: I am observing a very low signal for 11-KODA. What are the potential causes?

A2: Low signal intensity for keto acids like 11-KODA is a common issue. Several factors can contribute to this problem:

  • Poor Ionization Efficiency: Keto acids may not ionize efficiently in their native form using electrospray ionization (ESI).

  • Analyte Instability: Keto acids can be unstable and may degrade during sample preparation or analysis.

  • Suboptimal Liquid Chromatography (LC) Conditions: Inadequate separation can lead to co-elution with other matrix components, causing ion suppression.

  • Inefficient Sample Preparation: Failure to effectively remove interfering substances from the sample matrix can significantly reduce the analyte signal.

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for your specific analyte.

Q3: How can I improve the signal intensity of 11-KODA?

A3: To enhance the signal intensity of 11-KODA, consider the following strategies:

  • Chemical Derivatization: Derivatizing the keto group can significantly improve ionization efficiency.

  • Optimization of LC-MS/MS Parameters: Fine-tuning the mobile phase composition, gradient, column selection, and mass spectrometer source parameters is critical.

  • Effective Sample Preparation: Employing a robust sample preparation method, such as solid-phase extraction (SPE), to remove matrix interferences is essential.

Q4: What type of internal standard should I use for 11-KODA quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as d4-11-KODA. If a labeled standard for 11-KODA is not available, a structurally similar deuterated oxylipin, for instance, a deuterated keto-octadecadienoic acid isomer or a related deuterated fatty acid, can be used. It is crucial that the internal standard has similar extraction recovery and ionization efficiency to the analyte.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Low Signal Intensity or No Peak Detected
Potential Cause Troubleshooting Step
Inefficient Extraction Compare different solid-phase extraction (SPE) cartridges (e.g., C18, mixed-mode) and elution solvents to optimize recovery. Ensure the pH of the sample is appropriate for the chosen SPE sorbent.
Ion Suppression Infuse a standard solution of 11-KODA with and without the sample matrix to assess the degree of ion suppression. If suppression is significant, improve sample cleanup or modify chromatographic conditions to separate 11-KODA from interfering compounds.
Poor Ionization Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flows (nebulizer, drying gas), and temperature. Consider chemical derivatization to enhance ionization.
Analyte Degradation Minimize sample handling time and keep samples on ice or at 4°C throughout the preparation process. Use antioxidants like butylated hydroxytoluene (BHT) during extraction.
Incorrect MS/MS Transition Optimize the precursor and product ion selection (MRM transitions) and collision energy for 11-KODA by infusing a standard solution.
Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Column Contamination Wash the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.
Secondary Interactions Add a small amount of a competing agent, like a stronger acid or base, to the mobile phase to reduce secondary interactions with the stationary phase.
High Background Noise
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity (LC-MS grade) solvents and freshly prepared reagents.
Matrix Effects Improve the sample cleanup procedure to remove more of the sample matrix.
Instrument Contamination Clean the ion source and other components of the mass spectrometer according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes typical recovery rates for different sample preparation methods for oxylipins, which can serve as a starting point for method development for 11-KODA.

Extraction Method Sorbent/Phase Analyte Class Average Recovery (%) Reference
Solid-Phase Extraction (SPE)C18Oxylipins85-95%[1]
Solid-Phase Extraction (SPE)Mixed-Mode Anion ExchangeOxylipins>90%[2]
Liquid-Liquid Extraction (LLE)Ethyl AcetateOxylipins60-80%[3]

Experimental Protocols

Detailed Methodology: Quantification of 11-KODA in Human Plasma by LC-MS/MS

This protocol is a comprehensive guide for the extraction and analysis of 11-KODA from human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • Human plasma collected in EDTA tubes.

    • Internal Standard (IS) solution (e.g., d4-11-KODA in methanol).

    • Methanol (B129727) (LC-MS grade).

    • Acetonitrile (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Water (LC-MS grade).

    • C18 SPE cartridges.

    • Nitrogen evaporator.

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Wash the cartridge with 1 mL of 15% methanol in water.

    • Elute 11-KODA and the internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Instrumentation:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • LC Parameters:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30-95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • MRM Transitions: To be optimized by infusing a standard solution of 11-KODA. The precursor ion will be [M-H]⁻.

    • Collision Energy: To be optimized for each transition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for 11-KODA analysis.

troubleshooting_logic start Low/No Signal for 11-KODA check_extraction Optimize Sample Preparation? start->check_extraction check_lc Optimize LC Conditions? check_extraction->check_lc No solution_extraction Improve SPE protocol (e.g., different sorbent/solvents) check_extraction->solution_extraction Yes check_ms Optimize MS Parameters? check_lc->check_ms No solution_lc Adjust gradient, mobile phase, or change column check_lc->solution_lc Yes consider_derivatization Consider Derivatization? check_ms->consider_derivatization No solution_ms Tune source parameters (voltage, gas, temp) Optimize MRM transitions check_ms->solution_ms Yes solution_derivatization Derivatize keto group to enhance ionization consider_derivatization->solution_derivatization Yes end Signal Improved consider_derivatization->end No solution_extraction->end solution_lc->end solution_ms->end solution_derivatization->end

Caption: Troubleshooting logic for low 11-KODA signal.

References

overcoming solubility issues of 11-Keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is an oxidized derivative of linoleic acid. While specific research on this molecule is limited, it is known to enhance the fibrinolytic activity of endothelial cells.[1] Structurally similar compounds, such as other keto-octadecadienoic acids (e.g., 9-oxo-ODA), are known to be potent agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[2][3]

Q2: What are the main challenges when working with 11-Keto-ODA in aqueous solutions?

Like many fatty acids, 11-Keto-ODA is a lipophilic molecule and is expected to have very poor solubility in aqueous buffers, which can pose significant challenges for in vitro and cell-based assays.[4][5][6] This can lead to issues with compound precipitation, inaccurate concentration measurements, and low bioavailability in cell culture.

Q3: What are the recommended solvents for dissolving 11-Keto-ODA?

For initial stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or dimethylformamide (DMF) are recommended.[7] Based on data for structurally similar conjugated linoleic acid isomers, high solubility can be expected in these solvents.

Troubleshooting Guide

Issue 1: Precipitate formation when diluting a stock solution of 11-Keto-ODA in aqueous media.
  • Cause: The concentration of 11-Keto-ODA in the final aqueous solution likely exceeds its solubility limit. The organic solvent from the stock solution may also be causing the compound to crash out.

  • Solutions:

    • Reduce the final concentration: Attempt to use a lower final concentration of 11-Keto-ODA in your experiment.

    • Decrease the percentage of organic solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept to a minimum, typically below 1%, as higher concentrations can be toxic to cells and affect experimental outcomes.[8]

    • Use a carrier protein: For cell-based assays, complexing 11-Keto-ODA with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can significantly improve its solubility and delivery to cells.[9]

    • Prepare a lipid emulsion or liposomes: For in vivo or cell culture applications, formulating 11-Keto-ODA into an emulsion or liposomes can enhance its stability and bioavailability in aqueous environments.[9][10]

Issue 2: Inconsistent or non-reproducible experimental results.
  • Cause: This may be due to incomplete solubilization of 11-Keto-ODA, leading to variations in the actual concentration between experiments. The compound may also be degrading.

  • Solutions:

    • Ensure complete dissolution of the stock solution: Before diluting, ensure your 11-Keto-ODA is fully dissolved in the organic solvent. Gentle warming (e.g., to 37°C) and vortexing can aid in this process.[9]

    • Prepare fresh dilutions: It is recommended to prepare fresh dilutions of 11-Keto-ODA in your aqueous medium for each experiment, as the stability of the diluted compound may be limited.[7]

    • Store stock solutions properly: Store stock solutions of 11-Keto-ODA in an appropriate solvent at -20°C or lower, and protect from light to minimize degradation.

Data Presentation

SolventEstimated SolubilityReference
Dimethyl Sulfoxide (DMSO)>100 mg/mL[11]
Ethanol>100 mg/mL[11]
Dimethylformamide (DMF)>100 mg/mL[11]
PBS (pH 7.2)<100 µg/mL[11]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Dissolution: Vortex the solution thoroughly. If necessary, warm the tube briefly in a 37°C water bath to aid dissolution. Ensure no visible particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of 11-Keto-ODA-BSA Complex for Cell Culture

This protocol is adapted from methods for other fatty acids.[12]

  • Prepare a BSA solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free cell culture medium. Filter-sterilize the solution using a 0.22 µm filter.

  • Complex Formation:

    • In a sterile tube, add the desired amount of your 11-Keto-ODA stock solution (from Protocol 1).

    • Slowly add the 10% BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).

    • Incubate the mixture in a 37°C water bath for 30-60 minutes to allow for complex formation.

  • Sterilization and Use: The resulting complex can be filter-sterilized and then diluted to the final working concentration in your complete cell culture medium.

Visualizations

Signaling Pathways and Experimental Workflow

PPAR_alpha_signaling Keto_ODA 11-Keto-ODA PPARa PPARα Keto_ODA->PPARa Binds & Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Regulates Transcription Metabolism Increased Fatty Acid Metabolism & Oxidation Target_Genes->Metabolism Leads to Fibrinolysis_Pathway cluster_endothelium Endothelial Cell Surface Keto_ODA 11-Keto-ODA tPA_release tPA Release Keto_ODA->tPA_release Enhances tPA tPA tPA_release->tPA Plasmin Plasmin tPA->Plasmin Converts Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs experimental_workflow start Start weigh Weigh 11-Keto-ODA start->weigh dissolve Dissolve in DMSO/Ethanol (Stock Solution) weigh->dissolve complex Complex with BSA (for Cell Culture) dissolve->complex dilute_direct Dilute in Aqueous Buffer (for Acellular Assays) dissolve->dilute_direct add_to_cells Add to Cell Culture Medium complex->add_to_cells run_assay Perform Experiment dilute_direct->run_assay add_to_cells->run_assay analyze Analyze Results run_assay->analyze

References

Technical Support Center: Minimizing Oxidative Degradation of 11-Keto-9(E),12(E)-octadecadienoic Acid (11-Keto-ODA) Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the oxidative degradation of 11-Keto-ODA samples, ensuring the integrity and reliability of your experimental results.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling, storage, and analysis of this keto-fatty acid.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 11-Keto-ODA.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., varying concentrations in replicate samples) Sample degradation due to oxidation during storage or sample preparation.Review storage conditions. Ensure samples are stored at -20°C or below under an inert atmosphere (nitrogen or argon). Minimize exposure to light and heat. Use fresh solvents and consider adding an antioxidant like BHT or α-tocopherol to your standards and samples.
Appearance of unexpected peaks in chromatograms (HPLC, GC-MS) Formation of oxidation byproducts.Handle the sample under an inert atmosphere as much as possible. Use degassed solvents for all dilutions and analyses. Prepare samples immediately before analysis. Compare chromatograms of fresh and stored samples to identify potential degradation products.
Loss of biological activity of the compound Oxidative degradation of the active 11-Keto-ODA molecule.Strictly adhere to recommended storage and handling protocols. Prepare working solutions fresh from a stock solution stored under optimal conditions. Consider performing a quick activity assay to confirm the integrity of your sample before starting a large-scale experiment.
Discoloration or change in the physical appearance of the sample Significant oxidative degradation.Discard the sample. It is crucial to start with a high-quality, non-degraded sample for reliable results. Review and improve your entire workflow from sample receipt to analysis to prevent future occurrences.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause oxidative degradation of 11-Keto-ODA?

A1: 11-Keto-ODA, being a polyunsaturated keto-fatty acid, is susceptible to oxidation. The primary factors that promote its degradation are:

  • Oxygen: Direct exposure to air can initiate and propagate the oxidation process.

  • Heat: Elevated temperatures accelerate the rate of oxidative reactions.

  • Light: UV and visible light can provide the energy to initiate lipid peroxidation.

  • Presence of Metal Ions: Transition metals like iron and copper can catalyze the formation of reactive oxygen species, leading to oxidation.

Q2: What are the recommended storage conditions for 11-Keto-ODA samples?

A2: To ensure the long-term stability of 11-Keto-ODA, it is recommended to store samples under the following conditions:

  • Temperature: Store at -20°C or ideally at -80°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This can be achieved by overlaying the sample with the inert gas before sealing the container.

  • Container: Use amber glass vials or containers wrapped in aluminum foil to protect from light. Ensure the container is tightly sealed to prevent oxygen ingress.

  • Form: Storing the compound in its neat (undissolved) form is generally preferred. If in solution, use a solvent that has been degassed and is free of peroxides.

Q3: Which antioxidants are most effective in preventing the oxidation of 11-Keto-ODA?

A3: While specific comparative studies on 11-Keto-ODA are limited, data from similar polyunsaturated fatty acids suggest the following antioxidants can be effective. A combination of antioxidants with different mechanisms of action is often more effective.

AntioxidantRecommended ConcentrationMechanism of ActionNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Free radical scavengerA synthetic antioxidant commonly used for lipids.
α-Tocopherol (Vitamin E) 0.05 - 0.1%Free radical scavengerA natural antioxidant. Its effectiveness can be concentration-dependent.
Ethylenediaminetetraacetic acid (EDTA) 10 - 50 µg/gMetal chelatorPrevents metal-catalyzed oxidation. Very effective in combination with radical scavengers.[1]
Ascorbyl Palmitate 50 µg/gOxygen scavenger/Free radical scavengerA fat-soluble form of Vitamin C. Can have pro-oxidant effects at higher concentrations.[1]

A combination of a radical scavenger (like BHT or α-tocopherol) and a metal chelator (like EDTA) is often a robust strategy to prevent oxidation.[1]

Q4: How can I detect if my 11-Keto-ODA sample has degraded?

A4: Degradation of 11-Keto-ODA can be assessed using several analytical techniques:

  • Chromatography (HPLC, GC-MS): The appearance of new peaks or a decrease in the main peak area of 11-Keto-ODA can indicate the formation of degradation products.

  • UV-Vis Spectroscopy: Changes in the UV absorption spectrum, particularly shifts in the maximum absorbance wavelength, may suggest alterations in the conjugated double bond system due to oxidation.

  • Peroxide Value (PV): This is a classical method to determine the initial stages of lipid oxidation by measuring the amount of hydroperoxides formed.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures secondary oxidation products, such as malondialdehyde.

Experimental Protocols

Protocol 1: General Handling of 11-Keto-ODA

This protocol outlines the best practices for handling 11-Keto-ODA to minimize exposure to pro-oxidative conditions.

  • Preparation: Before handling the sample, ensure you have a clean, dry, and inert working environment. If possible, work in a glove box or under a continuous stream of an inert gas like nitrogen or argon.

  • Thawing: If the sample is frozen, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture on the cold surface.

  • Weighing and Aliquoting: Weigh the required amount of 11-Keto-ODA quickly and accurately. If preparing a stock solution, dissolve it in a high-purity, degassed solvent (e.g., ethanol (B145695) or acetonitrile).

  • Inert Atmosphere: After preparing the stock solution, flush the headspace of the vial with nitrogen or argon before sealing it tightly with a Teflon-lined cap.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C. For daily use, prepare small aliquots to avoid repeated freeze-thaw cycles of the main stock.

Protocol 2: Sample Preparation for Analysis (e.g., HPLC, LC-MS)

This protocol provides a general workflow for preparing 11-Keto-ODA samples for analytical measurements while minimizing degradation.

  • Solvent Preparation: Use HPLC-grade solvents. Degas all solvents by sparging with helium or nitrogen, or by sonication under vacuum. If using an aqueous mobile phase, prepare it fresh daily.

  • Standard and Sample Dilution:

    • Prepare stock solutions of 11-Keto-ODA in a suitable degassed organic solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Add an antioxidant such as BHT to a final concentration of 0.05% to the stock solution.

    • Perform serial dilutions of the stock solution with the degassed mobile phase to prepare working standards.

    • For experimental samples, extract the lipids using a suitable method (e.g., Bligh-Dyer or Folch extraction) under an inert atmosphere.[2]

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase immediately before analysis.

  • Analysis: Analyze the samples as soon as possible after preparation. If there is a delay, store the prepared samples in an autosampler cooled to 4°C and protected from light.

Visualizations

Experimental_Workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis Storage Store 11-Keto-ODA at -80°C under Argon Thaw Thaw Sample in Desiccator Storage->Thaw Retrieve Weigh Weigh under Inert Atmosphere Thaw->Weigh Dissolve Dissolve in Degassed Solvent with Antioxidant Weigh->Dissolve Dilute Prepare Dilutions with Degassed Mobile Phase Dissolve->Dilute Stock Solution Inject Inject into LC-MS/HPLC System Dilute->Inject

Caption: Workflow for handling and preparing 11-Keto-ODA samples.

Troubleshooting_Logic Start Inconsistent Analytical Results? CheckStorage Review Storage Conditions: - Temperature (-20°C or lower)? - Inert Atmosphere? - Protected from Light? Start->CheckStorage Yes Reanalyze Re-analyze Samples Start->Reanalyze No CheckHandling Review Handling Procedure: - Use of Degassed Solvents? - Antioxidant Addition? - Minimized Air/Light Exposure? CheckStorage->CheckHandling DegradationSuspected Degradation is Likely CheckHandling->DegradationSuspected ImplementChanges Implement Corrective Actions: - Optimize Storage - Refine Handling Protocol - Prepare Fresh Samples DegradationSuspected->ImplementChanges ImplementChanges->Reanalyze

Caption: Troubleshooting logic for inconsistent analytical results.

References

Validation & Comparative

Confirming the Structure of 11-Keto-9(E),12(E)-octadecadienoic Acid by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the chemical structure of 11-Keto-9(E),12(E)-octadecadienoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental NMR data for this specific isomer, this guide utilizes data from the closely related and well-characterized isomer, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), as a reference for comparison. The expected NMR spectral characteristics for this compound are predicted based on established principles of NMR spectroscopy and analysis of its structural analogue.

Structural Comparison

The key difference between this compound and the reference compound, 13-KODE, is the position of the keto group and the stereochemistry of the conjugated double bonds. In the target molecule, the ketone is at position C-11, flanked by two trans double bonds at C-9 and C-12. In 13-KODE, the ketone is at C-13 with a cis double bond at C-9 and a trans double bond at C-11. These structural nuances will manifest as distinct differences in their respective NMR spectra.

Predicted and Comparative NMR Data

The following tables summarize the experimental NMR data for the reference compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid, and the predicted NMR data for the target compound, this compound.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

Proton This compound (Predicted Chemical Shift, δ) (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (Experimental Chemical Shift, δ) Key Differences
H-9~7.2 ppm (dd)~6.4 ppm (dd)Significant downfield shift due to the adjacent keto group and trans configuration.
H-10~6.2 ppm (dt)~7.5 ppm (dd)Upfield shift compared to H-11 in the reference due to the position relative to the keto group.
H-12~6.2 ppm (dt)~6.1 ppm (dd)Similar chemical shift but different coupling pattern expected.
H-13~7.2 ppm (dd)-Proton is replaced by a keto group in the reference compound.
H-8~2.3 ppm (q)~2.2 ppm (q)Minor difference expected.
H-14~2.5 ppm (t)~2.5 ppm (t)Similar chemical shift expected.

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)

Carbon This compound (Predicted Chemical Shift, δ) (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (Experimental Chemical Shift, δ) Key Differences
C-1~179 ppm~179 ppmNo significant difference expected.
C-9~145 ppm~125 ppmDownfield shift due to the influence of the C-11 keto group.
C-10~130 ppm~148 ppmUpfield shift compared to C-12 in the reference.
C-11~200 ppm~135 ppmPresence of a keto group results in a significant downfield shift.
C-12~130 ppm~140 ppmShift influenced by the adjacent keto group.
C-13~145 ppm~200 ppmAbsence of a keto group results in a significant upfield shift.

Experimental Protocol for NMR Analysis

A detailed methodology for acquiring high-quality NMR data for keto-octadecadienoic acids is crucial for accurate structure elucidation.

1. Sample Preparation:

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • 1D Spectra:

    • ¹H NMR: Acquire with a spectral width of 12-15 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire with a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity of the carbon skeleton and the position of the keto group.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired NMR data.

G Structure Confirmation Workflow cluster_data NMR Data Acquisition cluster_analysis Data Analysis cluster_confirmation Structure Confirmation H1_NMR ¹H NMR Proton_Assignment Assign ¹H Signals H1_NMR->Proton_Assignment C13_NMR ¹³C NMR Carbon_Assignment Assign ¹³C Signals C13_NMR->Carbon_Assignment COSY COSY Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC HSQC->Proton_Assignment HSQC->Carbon_Assignment HMBC HMBC Keto_Position Confirm Keto Position HMBC->Keto_Position Proton_Assignment->Connectivity Carbon_Assignment->Connectivity Connectivity->Keto_Position Structure_Confirmed Confirm 11-Keto-9(E),12(E)- octadecadienoic acid Structure Keto_Position->Structure_Confirmed

Caption: Workflow for NMR-based structure confirmation.

Key HMBC Correlations for Structure Confirmation

The HMBC spectrum is paramount in definitively placing the keto group at C-11. The following diagram illustrates the expected key long-range correlations.

G Key HMBC Correlations C11_Keto C-11 (Keto, ~200 ppm) H9 H-9 (~7.2 ppm) H9->C11_Keto ³J(H,C) H10 H-10 (~6.2 ppm) H10->C11_Keto ²J(H,C) H12 H-12 (~6.2 ppm) H12->C11_Keto ²J(H,C) H13 H-13 (~7.2 ppm) H13->C11_Keto ³J(H,C)

Caption: Expected key HMBC correlations to the C-11 keto group.

By carefully analyzing the 1D and 2D NMR spectra and comparing the data with the provided reference and predicted values, researchers can confidently confirm the structure of this compound. The distinct chemical shifts of the olefinic protons and the key HMBC correlations to the carbonyl carbon are the most definitive features for its unambiguous identification.

A Comparative Guide to the Bioactivity of 11-Keto-9(E),12(E)-octadecadienoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 11-Keto-9(E),12(E)-octadecadienoic acid (KOD) and other related keto-octadecadienoic acid isomers. While direct comparative studies on the bioactivity of various geometric isomers of 11-keto-octadecadienoic acid are limited, this document synthesizes available experimental data to offer insights into their distinct biological functions. The primary focus is on the profibrinolytic activity of this compound, with a comparative look at the anti-inflammatory and cytotoxic effects of other keto-octadecadienoic acid isomers.

Data Presentation

The following tables summarize the known biological activities and quantitative data for this compound and other relevant keto-octadecadienoic acid isomers.

Table 1: Comparative Bioactivity of Keto-Octadecadienoic Acid Isomers

CompoundPrimary BioactivityMechanism of ActionTarget Organism/Cell LineEffective Concentration
This compound (KOD) ProfibrinolyticIrreversible inactivation of Plasminogen Activator Inhibitor-1 (PAI-1)[1]Bovine Aortic Endothelial Cells250 µM (2-fold increase in plasmin activity)[1]
9-Oxo-(10E,12E)-octadecadienoic acid CytotoxicInduction of apoptosis via the mitochondrial regulation pathway[2]Human Ovarian Cancer (HRA) cellsNot specified
13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) Anti-inflammatory, Anti-cancerInhibition of NF-κB and MAPK signaling, activation of Nrf2/HO-1 signaling[3][4]; Down-regulation of c-Myc, attenuation of breast cancer cell stemness[5]Murine Macrophage (RAW 264.7) cells, Breast Cancer (MDA-MB-231, MCF-7) cells100 µM (for anti-inflammatory effects)[3]; Not specified for anti-cancer effects
10-Oxo-trans-11-octadecenoic acid (KetoC) Anti-inflammatorySuppression of proinflammatory cytokines (TNFα, IL-6, IL-1β) via NF-κB p65, binding to GPR120[6]Murine Macrophage (RAW 264.7) cells stimulated with Porphyromonas gingivalis lipopolysaccharide5 µM[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Assay for Fibrinolytic Activity Enhancement in Endothelial Cells

This protocol is based on the methods used to determine the profibrinolytic activity of this compound[1][6].

1. Cell Culture:

  • Bovine aortic endothelial cells are cultured in a suitable medium (e.g., Dulbecco's modified Eagle's medium) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

2. Treatment with KOD:

  • Confluent cell monolayers in 24-well plates are washed with serum-free medium.

  • Cells are then incubated with various concentrations of this compound (e.g., up to 250 µM) in the presence of plasminogen for a specified time (e.g., 2 hours).

3. Measurement of Plasmin Activity:

  • After incubation, the conditioned medium is collected.

  • The plasmin activity in the conditioned medium is measured using a chromogenic substrate specific for plasmin. The absorbance is read at 405 nm.

  • The increase in plasmin activity in the presence of the test compound compared to the control (vehicle-treated cells) indicates enhanced fibrinolytic activity.

4. Fibrin (B1330869) Plate Assay:

  • A fibrin plate is prepared by mixing a solution of fibrinogen with thrombin in an agarose (B213101) gel.

  • A sample of the conditioned medium from the treated endothelial cells is placed on the fibrin plate.

  • The plate is incubated at 37°C for 24 hours.

  • The area of the lytic zone on the fibrin plate is measured, which is proportional to the fibrinolytic activity[7][8].

Protocol 2: Plasminogen Activator Inhibitor-1 (PAI-1) Inactivation Assay
  • After incubation, a fixed amount of a target protease, such as tissue-type plasminogen activator (t-PA) or urokinase-type plasminogen activator (u-PA), is added to the mixture.

  • The residual activity of the protease is then measured using a specific chromogenic substrate.

3. Controls:

  • A control with only the protease and its substrate is used to determine the maximum protease activity.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

PAI1_Inhibition_Pathway cluster_0 Fibrinolytic System Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDP Fibrin Degradation Products Fibrin->FDP tPA_uPA t-PA / u-PA PAI1 PAI-1 (Active) tPA_uPA->PAI1 Inhibited by PAI1_inactive PAI-1 (Inactive) PAI1->PAI1_inactive KOD 11-Keto-9(E),12(E)- octadecadienoic acid KOD->PAI1 Inactivates

Experimental_Workflow cluster_workflow Experimental Workflow for Bioactivity Screening start Start: Culture Target Cells (e.g., Endothelial Cells, Macrophages) treatment Treat cells with Keto-Octadecadienoic Acid Isomers start->treatment incubation Incubate for a defined period treatment->incubation collection Collect Conditioned Media / Cell Lysates incubation->collection bioassay Perform Bioassays collection->bioassay fibrinolytic Fibrinolytic Assay (e.g., Fibrin Plate, Chromogenic Substrate) bioassay->fibrinolytic Fibrinolysis inflammatory Anti-inflammatory Assay (e.g., Cytokine Measurement, Western Blot for NF-κB) bioassay->inflammatory Inflammation cytotoxic Cytotoxicity Assay (e.g., MTT, Apoptosis Assay) bioassay->cytotoxic Cytotoxicity data_analysis Data Analysis and Comparison fibrinolytic->data_analysis inflammatory->data_analysis cytotoxic->data_analysis end End: Determine Comparative Bioactivity data_analysis->end

Caption: Generalized experimental workflow for comparing the bioactivity of isomers.

References

Unveiling the Anti-Inflammatory Potential of 11-Keto-9(E),12(E)-octadecadienoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the anti-inflammatory properties of 11-Keto-9(E),12(E)-octadecadienoic acid (11-KODA) reveals its potential as a potent modulator of key inflammatory pathways. This guide provides a comparative analysis of its effects, drawing parallels with the well-researched isomer, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), and other anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic avenues for inflammatory diseases.

While direct experimental data on 11-KODA is emerging, the closely related compound 13-KODE offers significant insights into the potential mechanisms of action. Research demonstrates that 13-KODE exerts its anti-inflammatory effects by potently inhibiting pro-inflammatory mediators and signaling pathways, including NF-κB and MAPK, while activating the protective Nrf2/HO-1 antioxidant response.[1][2][3][4]

Comparative Efficacy of Keto-Fatty Acids

The anti-inflammatory efficacy of keto-octadecadienoic acids can be benchmarked against other known anti-inflammatory compounds. The following table summarizes key quantitative data from studies on 13-KODE, providing a framework for evaluating the potential of 11-KODA.

CompoundTargetAssayConcentrationResult
13-KODE Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages50 µMSignificant inhibition of NO production[2]
100 µMFurther significant inhibition of NO production[2]
TNF-α ExpressionLPS-stimulated RAW 264.7 macrophages50 µMSignificant reduction in TNF-α mRNA levels[2]
100 µMDose-dependent reduction in TNF-α mRNA levels[2]
IL-1β ExpressionLPS-stimulated RAW 264.7 macrophages50 µMSignificant reduction in IL-1β mRNA levels[2]
100 µMDose-dependent reduction in IL-1β mRNA levels[2]
NF-κB p65 Nuclear TranslocationLPS-stimulated RAW 264.7 macrophages100 µMInhibition of nuclear translocation[1][2]
HO-1 Protein ExpressionRAW 264.7 macrophages100 µM20-fold increase at 12 hours[1]
Nrf2 Protein ExpressionRAW 264.7 macrophages100 µM4.6-fold increase at 12 hours[1]
Dexamethasone (Control) iNOS ExpressionLPS-stimulated RAW 264.7 macrophages10 µMSignificant inhibition

Key Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of 13-KODE are mediated through the modulation of critical signaling cascades. These pathways represent promising targets for therapeutic intervention with 11-KODA.

NF-κB Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[1] It activates the NF-κB pathway, leading to the transcription of pro-inflammatory genes. 13-KODE has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory cytokines like TNF-α and IL-1β.[1][2]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) KODA 13-KODE KODA->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by 13-KODE.

Nrf2/HO-1 Antioxidant Pathway

Chronic inflammation is often associated with oxidative stress. The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. 13-KODE has been demonstrated to activate this pathway, leading to increased expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[1][4] This dual action of inflammation suppression and antioxidant induction highlights the therapeutic potential of this class of compounds.

Nrf2_HO1_Pathway cluster_nucleus Nucleus KODA 13-KODE Keap1 Keap1 KODA->Keap1 dissociates Nrf2 from Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) HO1_Gene HO-1 Gene Expression ARE->HO1_Gene activates Antioxidant_Response Antioxidant Response HO1_Gene->Antioxidant_Response

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by 13-KODE.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with 11-KODA or comparator compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from cells using a suitable RNA isolation kit. cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed using a real-time PCR system with SYBR Green master mix. The relative expression of target genes (e.g., TNF-α, IL-1β) is normalized to a housekeeping gene (e.g., β-actin) using the 2^-ΔΔCt method.

Western Blot Analysis

Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, Nrf2, HO-1, β-actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Assay

The production of NO in the culture supernatants is measured using the Griess reagent system. Briefly, an equal volume of culture supernatant and Griess reagent are mixed and incubated at room temperature. The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of novel compounds.

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Pretreatment Pre-treatment with 11-KODA / Comparators Cell_Culture->Pretreatment LPS_Stimulation LPS Stimulation (1 µg/mL) Pretreatment->LPS_Stimulation Harvest Harvest Cells and Supernatant LPS_Stimulation->Harvest Supernatant_Analysis Supernatant Analysis Harvest->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate Analysis Harvest->Cell_Lysate_Analysis NO_Assay NO Assay (Griess Reagent) Supernatant_Analysis->NO_Assay ELISA ELISA (TNF-α, IL-1β) Supernatant_Analysis->ELISA qRT_PCR qRT-PCR (Gene Expression) Cell_Lysate_Analysis->qRT_PCR Western_Blot Western Blot (Protein Expression) Cell_Lysate_Analysis->Western_Blot

Caption: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

The available evidence on 13-KODE strongly suggests that this compound holds significant promise as a novel anti-inflammatory agent. Its potential to modulate key inflammatory and antioxidant pathways warrants further investigation. The experimental frameworks provided in this guide offer a robust starting point for researchers to validate these effects and explore the full therapeutic potential of this class of molecules.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 11-Keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 11-Keto-9(E),12(E)-octadecadienoic acid, a keto-derivative of linoleic acid. While direct cross-validation studies for this specific analyte are limited, this document compiles and compares data from closely related oxidized linoleic acid metabolites, such as hydroxy-octadecadienoic acids (HODEs) and other oxo-octadecadienoic acids, to provide a valuable reference for method selection and development. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method is contingent on its performance characteristics. The following tables summarize key validation parameters for the analysis of this compound and its isomers using HPLC, GC-MS, and LC-MS/MS. Data from closely related octadecadienoic acid isomers and derivatives are included to provide a comprehensive overview.

Table 1: Comparison of Analytical Method Performance for Oxo- and Hydroxy-Octadecadienoic Acids

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.999>0.99>0.999
Accuracy (% Recovery) 87% - 90%[1]Typically >90% with appropriate internal standards87% - 119%
Precision (RSD %) <10%<15%<7%
Limit of Detection (LOD) 0.035 - 0.090 µg/g[1]pg range (with derivatization)0.4 ppb
Limit of Quantitation (LOQ) 0.12 - 0.32 µg/g[1]pg-ng range (with derivatization)Sub-ng/mL to low ng/mL
Specificity Moderate; susceptible to co-eluting isomersHigh (with MS detection)Very High (with MRM)
Throughput ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using HPLC, GC-MS, and LC-MS/MS for oxylipins like this compound.

Sample Preparation: Extraction of Oxylipins from Biological Matrices

A robust sample preparation protocol is fundamental for accurate quantification.[2][3] The following is a general procedure for the extraction of oxylipins from biological samples such as plasma, serum, or tissue homogenates.

  • Protein Precipitation and Lipid Extraction:

    • To 100 µL of sample, add 300 µL of ice-cold methanol (B129727) containing an antioxidant (e.g., 0.1% butylated hydroxytoluene, BHT) and an appropriate internal standard.[2]

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the lipids with a non-polar solvent such as ethyl acetate (B1210297) or hexane.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the appropriate mobile phase for analysis.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of oxo-fatty acids that possess a chromophore.

  • Chromatographic Conditions:

    • Column: Normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Isocratic elution with a mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode Array (PDA) Detector at a wavelength appropriate for the conjugated ketone system (e.g., 234 nm for conjugated dienes).[1]

    • Injection Volume: 10 µL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of keto fatty acids requires derivatization to increase volatility and thermal stability.[4][5]

  • Derivatization (Two-Step Methoximation and Silylation): [4]

    • Methoximation: To the dried extract, add methoxyamine hydrochloride in pyridine (B92270) to convert the keto group to a methoxime. Incubate at 60°C for 60 minutes.

    • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to derivatize the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester.[5] Incubate at 60°C for 30-60 minutes.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to separate the analytes of interest.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of oxylipins.[6][7]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[6]

    • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate to improve ionization.[6][8]

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.[7]

    • Detection: Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[7]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound from a biological sample.

experimental_workflow sample Biological Sample (Plasma, Tissue, etc.) extraction Lipid Extraction (Protein Precipitation & LLE/SPE) sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional hplc HPLC-UV Analysis extraction->hplc lcmsms LC-MS/MS Analysis extraction->lcmsms gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Quantification hplc->data_analysis gcms->data_analysis lcmsms->data_analysis

Caption: A generalized workflow for the analysis of oxylipins.

Signaling Pathway of Oxidized Linoleic Acid Metabolites

Oxidized linoleic acid metabolites, including keto-octadecadienoic acids, are known to be involved in various biological signaling pathways. One such pathway involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and the FOXO transcription factors.[9][10]

Caption: Simplified signaling pathway of oxidized linoleic acid metabolites.

References

A Comparative Analysis of 11-Keto-9(E),12(E)-octadecadienoic Acid and Its Precursors in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing experimental data reveals the distinct biological activities of 11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) in comparison to its metabolic precursors. This guide synthesizes findings on their anti-inflammatory effects, modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and impact on fibrinolytic activity, providing researchers, scientists, and drug development professionals with a valuable comparative resource.

Metabolic Cascade: From Linoleic Acid to 11-Keto-ODA

11-Keto-ODA is a downstream metabolite of linoleic acid, an essential omega-6 fatty acid. The metabolic conversion involves a series of enzymatic reactions. Initially, linoleic acid is oxidized by lipoxygenases (LOX) or cyclooxygenases (COX) to form hydroperoxyoctadecadienoic acids (HPODEs). These unstable intermediates are then reduced to more stable hydroxyoctadecadienoic acids (HODEs). Specifically, 11-hydroxy-9(Z),12(Z)-octadecadienoic acid can be a direct precursor, which is subsequently oxidized by a dehydrogenase to yield 11-Keto-ODA.[1][2]

Metabolic_Pathway LA Linoleic Acid HPODEs Hydroperoxyoctadecadienoic Acids (HPODEs) LA->HPODEs Lipoxygenases (LOX) / Cyclooxygenases (COX) HODEs Hydroxyoctadecadienoic Acids (HODEs) HPODEs->HODEs Peroxidases Keto_ODA 11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) HODEs->Keto_ODA Dehydrogenase

Figure 1: Metabolic pathway from Linoleic Acid to 11-Keto-ODA.

Comparative Biological Activities

The transformation from linoleic acid to 11-Keto-ODA results in a molecule with distinct and often more potent biological effects.

Anti-inflammatory Effects
PPARγ Agonist Activity

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ is a key mechanism for the therapeutic effects of certain anti-diabetic drugs. While linoleic acid has a very high Ki (>1000 nM) for PPARγ, indicating weak binding, some of its metabolites are more potent activators.[4] For example, various isomers of conjugated linoleic acid (CLA) have been shown to activate PPARγ with IC50 values in the micromolar range (3.2–7.4 μM).[5] Keto-octadecadienoic acids are also recognized as PPARγ ligands. Although specific EC50 values for 11-Keto-ODA are not widely reported, related keto-fatty acids have been identified as potent PPAR agonists, suggesting that the keto-moiety enhances the interaction with the receptor.

Fibrinolytic Activity

Emerging evidence suggests that 11-Keto-ODA may play a role in enhancing the fibrinolytic activity of endothelial cells. This effect is of significant interest in the context of cardiovascular health, as an efficient fibrinolytic system is crucial for preventing the formation of persistent blood clots. While detailed quantitative data are still forthcoming, this unique activity distinguishes 11-Keto-ODA from its precursors, which are not typically associated with the regulation of fibrinolysis.

Data Summary

CompoundBiological EffectPotency (IC50/EC50)Mechanism of Action
Linoleic Acid Pro- and Anti-inflammatoryWeak PPARγ ligand (Ki > 1000 nM)[4]Precursor to various bioactive lipids
Hydroxyoctadecadienoic Acids (HODEs) Anti-inflammatory, PPARγ activationVaries by isomerModulation of inflammatory signaling pathways, PPARγ agonism
Conjugated Linoleic Acids (CLAs) PPARγ activationIC50: 3.2–7.4 μM for various isomers[5]Direct binding and activation of PPARγ
This compound (11-Keto-ODA) Anti-inflammatory, PPARγ activation, Enhanced Fibrinolytic ActivityData not availableInhibition of NF-κB signaling, PPARγ agonism

Experimental Protocols

Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol outlines the procedure to determine the anti-inflammatory effects of test compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 12 hours.

2. Treatment:

  • Pre-treat the cells with various concentrations of the test compounds (e.g., 11-Keto-ODA, its precursors, or a known inhibitor like L-NAME) for 2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control.

3. Nitric Oxide Measurement (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration based on a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

4. Cell Viability Assay (MTT Assay):

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

Anti_Inflammatory_Assay cluster_workflow Experimental Workflow start Seed RAW 264.7 cells pretreat Pre-treat with Test Compounds start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect mtt MTT Assay for Viability stimulate->mtt griess Griess Assay for NO collect->griess end Data Analysis griess->end mtt->end

Figure 2: Workflow for assessing anti-inflammatory activity.

PPARγ Activation Luciferase Reporter Assay

This assay quantifies the ability of test compounds to activate PPARγ using a cell-based luciferase reporter system.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or CV-1) in DMEM with 10% FBS.

  • Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

2. Treatment:

  • After 24 hours of transfection, treat the cells with various concentrations of the test compounds (e.g., 11-Keto-ODA, its precursors, or a known PPARγ agonist like rosiglitazone (B1679542) as a positive control). Include a vehicle control.

3. Luciferase and β-Galactosidase Assays:

  • After 24 hours of treatment, lyse the cells.

  • Measure luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Measure β-galactosidase activity in the same lysates using a colorimetric assay (e.g., with ONPG as a substrate) and a spectrophotometer.

4. Data Analysis:

  • Normalize the luciferase activity to the β-galactosidase activity for each sample.

  • Express the PPARγ activation as a fold-change relative to the vehicle-treated control.

  • Determine the EC50 value for each compound from the dose-response curve.

PPAR_gamma_Signaling cluster_pathway PPARγ Activation Pathway Ligand 11-Keto-ODA or Precursor PPARg PPARγ Ligand->PPARg Binds and Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in DNA) Heterodimer->PPRE Binds to Transcription Gene Transcription (e.g., anti-inflammatory genes) PPRE->Transcription Initiates

Figure 3: Simplified PPARγ signaling pathway.

Conclusion

The available evidence indicates that this compound possesses distinct and potentially more potent biological activities compared to its metabolic precursors, including linoleic acid and various hydroxyoctadecadienoic acids. Its enhanced anti-inflammatory effects, likely mediated through NF-κB inhibition and PPARγ activation, along with its unique potential to modulate fibrinolysis, position 11-Keto-ODA as a compound of significant interest for further investigation in the fields of inflammation, metabolic disorders, and cardiovascular disease. Further research is warranted to quantify the specific potency of 11-Keto-ODA in these various biological assays and to fully elucidate its mechanisms of action.

References

Validating PPARα Agonism of Keto-Octadecadienoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the peroxisome proliferator-activated receptor alpha (PPARα) agonism of naturally derived keto-octadecadienoic acids, specifically 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and its isomer 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). While the initial topic of interest was 11-Keto-9(E),12(E)-octadecadienoic acid, the available scientific literature points to the potent PPARα agonist activity of its isomers, which are the focus of this document. For benchmarking purposes, their performance is compared with established synthetic PPARα agonists, Fenofibrate (B1672516) and WY-14643.

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available data, experimental methodologies, and the underlying signaling pathway.

Comparative Efficacy of PPARα Agonists

The following table summarizes the quantitative data on the PPARα agonist activity of the selected compounds. The data is compiled from various in vitro and in vivo studies.

CompoundAssay TypeCell Line/ModelParameterValue/Result
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) Luciferase Reporter Assay-Activating Concentration10-20 µM[1]
mRNA Expression AnalysisMouse Primary HepatocytesPPARα Target GenesSignificantly Increased[2]
Triglyceride Accumulation AssayMouse Primary HepatocytesTriglyceride LevelsInhibited Accumulation[2]
13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) Luciferase Reporter AssayCV1 cellsPPARα ActivationStronger than 9-oxo-ODA and CLA[1]
In vivo studyObese diabetic KK-Ay micePlasma TriglyceridesDecreased[1]
In vivo studyObese diabetic KK-Ay miceHepatic TriglyceridesDecreased[1]
Fenofibrate In vivo studyApolipoprotein E-deficient miceCerebral Infarct VolumeReduced[3][4]
In vivo studyHigh-fat diet-fed miceHepatic LDLR ExpressionRestored[5]
In vivo studyMiceHepatic SteatosisFails to reduce in high-fat fed mice with chronic use[6]
WY-14643 (Pirinixic Acid) EC50 Determination-Murine PPARα0.63 µM[7][8]
EC50 Determination-Human PPARα5.0 µM[8]
EC50 Determination-Murine PPARγ32 µM[7][8]
EC50 Determination-Human PPARγ60 µM[8]
EC50 Determination-Human PPARδ35 µM[8]

PPARα Signaling Pathway

Activation of PPARα by an agonist initiates a cascade of molecular events leading to the regulation of lipid and glucose metabolism, as well as inflammation. The binding of a ligand to PPARα induces a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (e.g., 9-oxo-ODA) PPARa_inactive PPARα Agonist->PPARa_inactive binds & activates PPARa_active PPARα PPARa_inactive->PPARa_active translocates RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active translocates PPARa_active->RXR_active heterodimerizes PPRE PPRE PPARa_active->PPRE binds RXR_active->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes activates mRNA mRNA TargetGenes->mRNA Proteins Metabolic Proteins mRNA->Proteins translation Metabolic_Effects Increased Fatty Acid Oxidation Decreased Triglycerides Proteins->Metabolic_Effects leads to

Caption: PPARα signaling pathway upon agonist activation.

Experimental Protocols

The validation of a compound as a PPARα agonist involves a series of well-defined experimental procedures. Below are the detailed protocols for the key assays mentioned in this guide.

1. PPARα Luciferase Reporter Gene Assay

This in vitro assay is a primary screening method to determine if a compound can activate the PPARα receptor.

  • Objective: To quantify the dose-dependent activation of PPARα by a test compound.

  • Principle: Cells are co-transfected with two plasmids: one expressing a chimeric receptor containing the PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS). Agonist binding to the PPARα-LBD activates transcription of the luciferase gene, and the resulting light emission is measured.

  • Methodology:

    • Cell Culture and Transfection: HEK293T or CV-1 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with the PPARα-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

    • Compound Treatment: After 24 hours of transfection, the medium is replaced with a fresh medium containing the test compound at various concentrations (e.g., from 1 nM to 100 µM). A known PPARα agonist (e.g., WY-14643) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

    • Luciferase Assay: Following a 24-hour incubation with the compounds, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.

    • Data Analysis: The relative light units (RLU) are normalized to the vehicle control. The dose-response curve is plotted, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated.

2. Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression

This assay confirms the biological activity of a PPARα agonist by measuring the upregulation of its known target genes.

  • Objective: To measure the change in mRNA levels of PPARα target genes in response to treatment with a test compound.

  • Principle: Cells or tissues are treated with the test compound. Total RNA is then extracted, reverse-transcribed into cDNA, and the expression levels of specific genes (e.g., ACOX1, CPT1A) are quantified using qPCR with gene-specific primers.

  • Methodology:

    • Cell Culture and Treatment: Mouse primary hepatocytes or a relevant cell line are treated with the test compound at a predetermined effective concentration for a specific duration (e.g., 24 hours).

    • RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells using a suitable RNA extraction kit. The quality and quantity of RNA are assessed. A fixed amount of RNA is then used for reverse transcription to synthesize cDNA.

    • qPCR: The qPCR reaction is set up using a qPCR master mix, cDNA template, and primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.

3. In Vivo Efficacy Studies in Animal Models

Animal models are crucial for evaluating the physiological effects of a PPARα agonist on lipid metabolism.

  • Objective: To assess the in vivo efficacy of a test compound in a relevant animal model of dyslipidemia or metabolic syndrome.

  • Principle: A suitable animal model, such as obese diabetic KK-Ay mice or high-fat diet-fed mice, is administered the test compound over a specific period. The effects on plasma and hepatic lipid profiles, as well as other metabolic parameters, are then evaluated.

  • Methodology:

    • Animal Model and Treatment: Male KK-Ay mice or C57BL/6J mice on a high-fat diet are randomly assigned to a control group (vehicle) and a treatment group (test compound administered orally or via diet). The treatment duration can range from a few weeks to several months.

    • Sample Collection: At the end of the treatment period, blood and liver tissue samples are collected.

    • Biochemical Analysis: Plasma levels of triglycerides, total cholesterol, and other relevant metabolites are measured using commercial assay kits. Liver tissues are used to measure hepatic triglyceride content.

    • Gene Expression Analysis: A portion of the liver tissue can be used for qPCR analysis of PPARα target genes as described above.

    • Data Analysis: Statistical analysis is performed to compare the metabolic parameters between the control and treatment groups.

This guide provides a foundational understanding of the PPARα agonist activity of 9-oxo-ODA and 13-oxo-ODA in comparison to standard synthetic agonists. The provided experimental protocols offer a framework for the validation and characterization of novel PPARα modulators.

References

Safety Operating Guide

Navigating the Safe Disposal of 11-Keto-9(E),12(E)-octadecadienoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 11-Keto-9(E),12(E)-octadecadienoic acid, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye ProtectionSafety glasses with side shields or gogglesTo prevent eye contact with the substance.
Hand ProtectionChemical-resistant gloves (e.g., nitrile)To avoid skin contact.
Body ProtectionLaboratory coatTo protect skin and clothing from contamination.

In the event of accidental exposure, follow these first aid measures:

  • After inhalation: Move to fresh air. If symptoms persist, consult a physician[2][4].

  • In case of skin contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice[1][2].

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][2].

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician if feeling unwell[2].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with national and local regulations. The following protocol provides a general framework for its disposal in a laboratory setting.

Experimental Protocol: Waste Segregation and Disposal

  • Initial Assessment: Determine if the waste is contaminated with any hazardous materials. The disposal route will differ for pure compounds versus contaminated solutions.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". Include the concentration and any solvents present.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[5]. This area should be away from incompatible materials.

  • Consultation: Crucially, consult your institution's Environmental Health & Safety (EH&S) department for specific disposal instructions. They will provide guidance on the appropriate waste stream (e.g., non-hazardous solid waste, chemical waste).

  • Handover for Disposal: Arrange for the collection of the waste by the institution's hazardous waste management service.

Important Considerations:

  • Do Not Pour Down the Drain: Do not let the product enter drains or the environment[6].

  • Original Containers: Whenever possible, leave chemicals in their original containers for disposal.

  • Uncleaned Containers: Handle uncleaned, empty containers as you would the product itself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste 11-Keto-9(E),12(E)- octadecadienoic acid generated ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe assess Assess Waste: Is it pure or mixed with solvents? collect_pure Collect in a dedicated, labeled container for non-hazardous solid/liquid chemical waste. assess->collect_pure Pure collect_mixed Collect in a dedicated, labeled container for mixed chemical waste. assess->collect_mixed Mixed ppe->assess storage Store in designated Satellite Accumulation Area (SAA). collect_pure->storage collect_mixed->storage consult Consult Institutional EH&S for specific disposal guidance. storage->consult dispose Arrange for pickup by institutional waste management. consult->dispose end End: Proper Disposal Complete dispose->end

References

Personal protective equipment for handling 11-Keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 11-Keto-9(E),12(E)-octadecadienoic acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar keto-fatty acids and are intended for use by trained research, scientific, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemStandard
Eye Protection Safety glasses with side shields or gogglesEN 166 (EU) or NIOSH (US) approved[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)EN 374[4][5]
Body Protection Laboratory coatN/A
Respiratory Not generally required under normal use with adequate ventilation. Use a NIOSH/MSHA-approved respirator if aerosols are generated or ventilation is inadequate.[6]N/A

Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4][5]

Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or aerosols.[3][5]

  • Avoid contact with skin and eyes.[3][5]

  • Prevent the formation of dust and aerosols.[3]

  • Follow good industrial hygiene and safety practices.[3][5]

  • Do not eat, drink, or smoke in the work area.[4]

Storage:

  • Keep containers tightly closed.[2]

  • Store in a dry, cool, and well-ventilated place.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

In the event of exposure, follow these first aid protocols:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2][3][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[1][3][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2][3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[1][2][3][7]
Spill and Disposal Procedures

Spill Containment:

  • Ensure adequate ventilation and wear appropriate PPE.[5][6]

  • For liquid spills, absorb with an inert material such as sand, silica (B1680970) gel, or universal binder.[2][6]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[5][6]

  • Clean the affected area thoroughly.[1]

  • Prevent the product from entering drains.[1][2]

Disposal:

  • Dispose of waste material in accordance with national and local regulations.[1]

  • Do not mix with other waste.[1]

  • Handle uncleaned containers as you would the product itself.[1]

  • Contaminated packaging can be triple-rinsed and offered for recycling or disposed of as chemical waste.[5]

Operational Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS & SOPs b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Work in Ventilated Area (Fume Hood) b->c d Weighing & Transfer c->d e Experimental Use d->e f Decontaminate Glassware & Surfaces e->f g Dispose of Waste in Designated Chemical Waste Container f->g h Remove PPE & Wash Hands g->h i Spill Response (Absorb, Collect, Clean) j Follow First Aid Measures (Inhalation, Skin/Eye Contact, Ingestion)

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Keto-9(E),12(E)-octadecadienoic acid
Reactant of Route 2
11-Keto-9(E),12(E)-octadecadienoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。